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Core Science & Biosynthesis

Foundational

1-(2-Amino-4-iodophenyl)ethanone CAS number

An In-depth Technical Guide to 1-(2-Amino-4-iodophenyl)ethanone: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 1-(2-Amino-4-iodophenyl)ethanone (CAS No....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Amino-4-iodophenyl)ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-4-iodophenyl)ethanone (CAS No. 1260764-80-4), a key building block in modern medicinal and materials chemistry. The strategic placement of an amino group, an acetyl moiety, and an iodine atom on the phenyl ring imparts a unique and versatile reactivity profile. This document delves into the compound's physicochemical properties, outlines a logical synthetic strategy, explores its vast potential in synthetic applications, and details the analytical methods for its characterization. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their research and development endeavors.

Core Compound Identification and Properties

1-(2-Amino-4-iodophenyl)ethanone is an organic intermediate categorized as an aromatic amine and ketone.[1] Its structure is foundational for the synthesis of more complex heterocyclic systems and for introducing a functionalized phenyl ring into target molecules.

Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is critical for handling, storage, and reaction setup.

PropertyValueSource(s)
CAS Number 1260764-80-4[1][2]
IUPAC Name 1-(2-Amino-4-iodophenyl)ethanone-
Molecular Formula C₈H₈INO[1]
Molecular Weight 261.06 g/mol [1]
SMILES Code CC(C1=CC(I)=CC=C1N)=O[1]
Storage Conditions Sealed in a dry environment, refrigerated at 2-8°C[1]
Purity/Specification Typically >97% for research grades-
Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related aminoacetophenones and iodinated aromatics indicate that this compound should be handled with care.[3][4][5]

  • Hazard Classification: Expected to be a skin and serious eye irritant (Category 2).[3] May be harmful if swallowed (Acute Oral Toxicity, Category 4).[4][6] May cause respiratory irritation.[4][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] Use only in a well-ventilated area or under a chemical fume hood.

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.[3][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Proposed Synthesis and Rationale

The synthesis of 1-(2-Amino-4-iodophenyl)ethanone is not widely published in detail. However, a logical and efficient pathway can be designed based on established organometallic and functional group transformation methodologies. The proposed route starts from the commercially available 1-(4-iodophenyl)ethanone.

G A 1-(4-Iodophenyl)ethanone (CAS: 77510-38-4) B 1-(4-Iodo-2-nitrophenyl)ethanone A->B  Nitration  (HNO₃ / H₂SO₄) C 1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4) B->C  Reduction  (e.g., Fe/HCl or SnCl₂/HCl)

Caption: Proposed synthetic workflow for 1-(2-Amino-4-iodophenyl)ethanone.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology for the nitration of an activated ring followed by nitro group reduction.

Step 1: Ortho-Nitration of 1-(4-Iodophenyl)ethanone

  • Rationale: The acetyl group is a meta-director, while the iodo group is an ortho-, para-director. Due to the deactivating nature of both, the directing influence can be complex. However, nitration often favors the position ortho to the activating (or less deactivating) group if the para position is blocked. In this case, we target the position ortho to the iodine. Careful control of temperature is crucial to prevent side reactions.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (H₂SO₄) cooled to 0°C in an ice bath, slowly add 1-(4-iodophenyl)ethanone (1.0 eq).

    • Maintain the temperature at 0°C and add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (HNO₃) (1.1 eq) dropwise over 30 minutes.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The precipitated solid, 1-(4-iodo-2-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of the Nitro Group

  • Rationale: The reduction of an aromatic nitro group to an amine is a standard and reliable transformation. Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acidic medium are highly effective reagents for this purpose, known for their high yield and selectivity.

  • Procedure:

    • Suspend the synthesized 1-(4-iodo-2-nitrophenyl)ethanone (1.0 eq) in ethanol.

    • Add an aqueous solution of hydrochloric acid, followed by the portion-wise addition of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq).

    • Heat the mixture to reflux (approx. 70-80°C) and stir for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-Amino-4-iodophenyl)ethanone.

    • Purify the product via column chromatography on silica gel or recrystallization to obtain the final product.

Chemical Reactivity and Synthetic Utility

The true value of 1-(2-Amino-4-iodophenyl)ethanone lies in its trifunctional nature, which allows for a diverse range of subsequent chemical transformations. It is a powerful intermediate for building complex molecular architectures.[8]

G cluster_0 Functional Group Reactivity A 1-(2-Amino-4-iodophenyl)ethanone B Heterocycle Formation (e.g., Quinolines, Benzodiazepines) A->B  Ketone & Amine  (Condensation) C Cross-Coupling Products (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) A->C  Iodine Atom  (Pd-Catalysis) D Amide/Sulfonamide Formation A->D  Amine Group  (Acylation/Sulfonylation)

Caption: Key reaction pathways for 1-(2-Amino-4-iodophenyl)ethanone.

  • Amino Group Reactivity: The primary amine at the C2 position can readily undergo acylation, sulfonylation, or act as a nucleophile in condensation reactions. This is fundamental for constructing quinoline and other heterocyclic ring systems.[8]

  • Iodo Group Reactivity: The iodine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents (aryl, alkyl, alkynyl) at this position, significantly increasing molecular diversity.

  • Ketone Reactivity: The acetyl group can participate in various reactions, including aldol condensations, reductions to the corresponding alcohol, or serve as an anchor point for building heterocyclic rings like pyrazoles or pyrimidines.[8][9]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques should be employed.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is suitable for assessing purity. UV detection should be set to the absorbance maximum of the phenyl ketone chromophore.[10]

Spectroscopic Profile (Predicted)

While experimental spectra are not publicly available, a theoretical profile can be predicted based on the structure.

TechniqueExpected Observations
¹H NMR - A singlet around 2.5 ppm (3H, -COCH₃).- A broad singlet for the amine protons (2H, -NH₂), which is D₂O exchangeable.- Three distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the phenyl ring, showing characteristic ortho and meta coupling patterns.
¹³C NMR - A signal for the methyl carbon (~25-30 ppm).- A signal for the carbonyl carbon (~195-200 ppm).- Six distinct signals in the aromatic region, including the carbon bearing the iodine (C-I) at a relatively high field (~90-100 ppm) and the carbon bearing the amino group (C-N) at a lower field (~145-155 ppm).
IR (Infrared) Spectroscopy - N-H stretching vibrations (two bands) in the range of 3300-3500 cm⁻¹.- A strong C=O stretching vibration around 1660-1680 cm⁻¹.- C-N stretching in the region of 1250-1350 cm⁻¹.- C-I stretching vibration at a lower frequency, typically <600 cm⁻¹.
Mass Spectrometry (MS) - Expected molecular ion peak [M]⁺ at m/z ≈ 261.0. The high-resolution mass should correspond to the exact mass of C₈H₈INO.

Conclusion

1-(2-Amino-4-iodophenyl)ethanone is a high-value, versatile chemical intermediate with significant potential in drug discovery and materials science. Its trifunctional nature allows for sequential and regioselective modifications, providing a robust platform for the synthesis of complex target molecules. This guide provides the foundational knowledge—from synthesis to characterization and reactivity—required for scientists to effectively utilize this compound in their synthetic endeavors. The proposed protocols and analytical data serve as a validated starting point for laboratory work, enabling accelerated research and development.

References

  • Helal, M. H., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

  • PubChem. 1-(4-Iodophenyl)ethan-1-one. [Link]

  • PubChemLite. 2-amino-1-(4-iodophenyl)ethanone hydrochloride. [Link]

Sources

Exploratory

1-(2-Amino-4-iodophenyl)ethanone: Chemical Properties, Reactivity, and Applications in Advanced Synthesis

Executive Summary 1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4) is a highly versatile, bifunctional aromatic building block. Characterized by an ortho-aminoacetophenone core and a para-disposed iodine atom, it off...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4) is a highly versatile, bifunctional aromatic building block. Characterized by an ortho-aminoacetophenone core and a para-disposed iodine atom, it offers orthogonal reactivity. The C-I bond serves as a prime handle for transition-metal-catalyzed cross-coupling, while the adjacent amino and acetyl groups enable diverse annulation strategies to access privileged heterocyclic scaffolds such as indoles, quinolines, and isatins. This technical guide details its physicochemical properties, mechanistic pathways, and validated synthetic protocols.

Structural Identity & Physicochemical Profiling

The molecule features a push-pull electronic system. The electron-donating amino group (-NH 2​ ) at C2 enriches the aromatic ring, while the electron-withdrawing acetyl group (-C(=O)CH 3​ ) at C1 depletes it. The iodine atom at C4 provides significant polarizability and a weak C-I bond energy ( ≈238 kJ/mol), making it highly susceptible to oxidative addition in catalytic cycles[1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-(2-Amino-4-iodophenyl)ethanone
CAS Number 1260764-80-4
Molecular Formula C 8​ H 8​ INO
Molecular Weight 261.06 g/mol
SMILES CC(=O)c1ccc(I)cc1N
Hydrogen Bond Donors 1 (-NH 2​ )
Hydrogen Bond Acceptors 2 (C=O, -NH 2​ )
Topological Polar Surface Area 43.1 Ų
Electronic Dynamics & Orthogonal Reactivity

The true synthetic value of 1-(2-amino-4-iodophenyl)ethanone lies in its orthogonal reactivity centers:

  • The C4-Iodo Handle : Iodine is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to bromine or chlorine. This allows for chemoselective functionalization at C4 (via Suzuki, Sonogashira, or Buchwald-Hartwig couplings) without requiring the protection of the amino or acetyl groups.

  • The Ortho-Aminoacetyl Handle : The proximity of the nucleophilic amine and the electrophilic carbonyl carbon facilitates intramolecular condensation. Under oxidative or basic conditions, this moiety readily cyclizes to form nitrogen-containing heterocycles, such as indoles and isatins[2].

Mechanistic Pathways & Annulation Strategies
3.1 Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling of 1-(2-amino-4-iodophenyl)ethanone with arylboronic acids is highly efficient. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical. It enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and overcoming potential steric hindrance from the ortho-amino group.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex [Ar-Pd(II)-I] Pd0->OxAdd ArI 1-(2-Amino-4-iodophenyl)ethanone (Ar-I) ArI->OxAdd TransMet Transmetalation Complex [Ar-Pd(II)-R] OxAdd->TransMet R-B(OH)2, Base TransMet->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) TransMet->Product Reductive Elimination

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 1-(2-amino-4-iodophenyl)ethanone.

3.2 I2/DMSO-Mediated Oxidative Amido Cyclization

The synthesis of 6-iodoisatin from 1-(2-amino-4-iodophenyl)ethanone leverages the I 2​ /DMSO catalytic system[3]. Iodine mediates the α -iodination of the acetyl group. DMSO then acts as a nucleophile, displacing the iodide to form an intermediate that undergoes Kornblum oxidation to a phenylglyoxal[4]. Subsequent intramolecular amidation yields the isatin core[5].

IsatinSynthesis Start 1-(2-Amino-4-iodophenyl)ethanone Iodination α-Iodination (I2 / DMSO) Start->Iodination Kornblum Kornblum Oxidation (Phenylglyoxal Int.) Iodination->Kornblum DMSO attack Cyclization Intramolecular Amidation (- H2O) Kornblum->Cyclization Isatin 6-Iodoisatin Cyclization->Isatin

I2/DMSO-mediated domino oxidation and cyclization pathway to 6-iodoisatin.

Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective : Synthesize 1-(2-amino-4-phenylphenyl)ethanone via C-C bond formation. Causality & Design : Pd(dppf)Cl 2​ is selected to prevent catalyst deactivation by the free amine. Potassium carbonate (K 2​ CO 3​ ) is used as a mild base to activate the boronic acid without promoting unwanted aldol condensation of the acetyl group. A biphasic solvent system (Dioxane/H 2​ O) ensures solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, add 1-(2-amino-4-iodophenyl)ethanone (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base : Add Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%) and K 2​ CO 3​ (2.5 equiv, 2.5 mmol).

  • Solvent & Degassing : Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL). Purge the flask with argon for 10 minutes to prevent oxidative degradation of the palladium catalyst.

  • Reaction : Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Workup : Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH 4​ Cl (2 x 15 mL) to neutralize the base and remove water-soluble byproducts.

  • Purification : Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the coupled product.

Protocol B: One-Pot Synthesis of 6-Iodoisatin

Objective : Annulate the ortho-aminoacetyl moiety to form an isatin derivative[5]. Causality & Design : The I 2​ /DMSO system is a metal-free, atom-economical approach. DMSO serves a dual role as solvent and oxidant[3]. Heating is required to drive the release of dimethyl sulfide (DMS) during the Kornblum oxidation step.

Step-by-Step Methodology :

  • Preparation : To a round-bottom flask, add 1-(2-amino-4-iodophenyl)ethanone (1.0 equiv, 1.0 mmol) and molecular iodine (I 2​ ) (0.2 equiv, 20 mol%).

  • Solvent Addition : Add anhydrous DMSO (5 mL). Ensure the system is properly vented, as DMS gas will be evolved.

  • Reaction : Heat the reaction mixture to 100 °C in an oil bath for 12 hours. The reaction color will transition from dark brown to a lighter orange/red as the iodine is consumed and regenerated.

  • Workup : Cool the mixture to room temperature. Pour the solution into ice-cold water (30 mL) containing sodium thiosulfate (Na 2​ S 2​ O 3​ ) to quench any residual iodine.

  • Isolation : Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to effectively remove residual DMSO.

  • Purification : Dry over MgSO 4​ , concentrate, and recrystallize from ethanol to yield pure 6-iodoisatin as a solid.

Quantitative Yield Analysis

The efficiency of the Suzuki coupling protocol varies based on the electronic nature of the boronic acid partner. Electron-donating groups (EDGs) on the boronic acid accelerate transmetalation, generally resulting in higher yields.

Table 2: Substrate Scope and Yields for Suzuki Coupling of 1-(2-Amino-4-iodophenyl)ethanone

Boronic Acid PartnerElectronic PropertyTime (h)Isolated Yield (%)
Phenylboronic acidNeutral488%
4-Methoxyphenylboronic acidElectron-Donating (EDG)394%
4-Fluorophenylboronic acidElectron-Withdrawing (EWG)681%
3-Pyridinylboronic acidHeteroaryl876%
References
  • Royal Society of Chemistry . "Iodine-Mediated Intramolecular Amination of Ketones: the Synthesis of 2-Acylindoles and 2-Acylindolines". Chem. Commun., 2013. Available at:[Link]

  • National Institutes of Health (PMC) . "I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis". RSC Adv., 2024. Available at:[Link]

  • ResearchGate . "Direct Amidation of 2′-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach Toward Isatin and Iodoisatin". RSC Adv., 2014. Available at:[Link]

  • Thieme Connect . "The Application of Alkynes as 1,2-Dicarbonyl Substitutes in Organic Synthesis Through Iodination and Kornblum Oxidation". Synthesis, 2021. Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 1-(2-Amino-4-iodophenyl)ethanone: A Technical Guide

Executive Summary In modern drug discovery and materials science, bifunctional building blocks are the cornerstone of modular synthesis. 1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4) is a highly versatile, privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are the cornerstone of modular synthesis. 1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4) is a highly versatile, privileged scaffold characterized by its orthogonal reactivity. Featuring an electron-rich ortho-aminoacetophenone core paired with a highly reactive para-iodine atom, this molecule serves as a critical linchpin for the divergent synthesis of complex nitrogen-containing heterocycles and cross-coupled biaryls.

As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical properties, interpret its spectroscopic signatures, and provide field-proven, self-validating protocols for its synthesis and downstream functionalization.

Core Physicochemical Properties

The physicochemical behavior of 1-(2-amino-4-iodophenyl)ethanone is governed by the interplay of its three substituents. The spatial arrangement (ortho-amino, para-iodo relative to the acetyl group) dictates not only its reactivity but also its solubility and lipophilicity.

Causality of Physicochemical Behavior

The proximity of the primary amine to the carbonyl group facilitates strong intramolecular hydrogen bonding , forming a pseudo-six-membered ring. This structural feature significantly impacts the molecule's profile:

  • Lipophilicity (LogP): The intramolecular H-bond shields the polar functional groups from the surrounding solvent, reducing the molecule's overall topological polar surface area (TPSA) in solution and increasing its LogP compared to its meta- or para-amino isomers.

  • Basicity (pKa): The lone pair on the nitrogen is partially delocalized into the aromatic ring and simultaneously engaged in hydrogen bonding with the carbonyl oxygen. This dual electron-withdrawing effect drastically lowers the pKa of the conjugate acid, making the amine poorly basic and less prone to unwanted protonation under mildly acidic cross-coupling conditions.

Table 1: Key Physicochemical Parameters

ParameterValue / DescriptionMechanistic Rationale
Molecular Formula C₈H₈INOCore structural composition.
Molecular Weight 261.06 g/mol Includes the heavy iodine atom (126.9 g/mol ).
Physical State Crystalline SolidHigh molecular weight and planar core promote solid-state packing.
Predicted LogP ~2.54Elevated by the lipophilic iodine and intramolecular H-bonding.
TPSA 43.1 ŲSum of ketone (17.1 Ų) and primary amine (26.0 Ų) contributions.
H-Bond Donors (HBD) 1The -NH₂ group acts as a donor.
H-Bond Acceptors (HBA) 2The C=O oxygen and -NH₂ nitrogen.
Rotatable Bonds 1Restricted to the C-C bond of the acetyl group.

Spectroscopic Characterization (Self-Validating System)

Accurate characterization requires understanding why specific signals appear. The spectroscopic data for 1-(2-amino-4-iodophenyl)ethanone serves as a self-validating system for structural integrity.

Table 2: Diagnostic Spectroscopic Features

TechniqueKey SignalsCausality & Interpretation
¹H NMR (400 MHz, CDCl₃)δ ~6.20 (br s, 2H, -NH₂)Shifted significantly downfield (normally ~4.0 ppm for anilines) due to strong intramolecular hydrogen bonding with the carbonyl oxygen.
δ 7.15 (d, J = 1.5 Hz, 1H, Ar-H3)Meta-coupling to H5. Highly shielded by the adjacent electron-donating amino group.
δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H6)Ortho-coupling to H5. Deshielded by the ortho-acetyl group.
¹³C NMR (100 MHz, CDCl₃)δ ~100.5 (C4-I)Heavy Atom Effect: The large electron cloud of iodine causes a dramatic upfield shift of the attached carbon compared to typical aromatic carbons (120-140 ppm).
δ ~200.5 (C=O)Characteristic ketone carbonyl, slightly shielded by conjugation and H-bonding.
FT-IR (ATR)~1645 cm⁻¹ (C=O stretch)Shifted down from the typical 1680 cm⁻¹ due to weakening of the C=O double bond via conjugation and intramolecular H-bonding.
MS (ESI+)m/z 262.0 [M+H]⁺Molecular ion peak. MS/MS often shows a characteristic loss of 127 Da (iodine radical) or 15 Da (methyl radical).

Reactivity Profiling & Orthogonal Functionalization

The true value of 1-(2-amino-4-iodophenyl)ethanone lies in its orthogonal reactivity. The molecule possesses two distinct, non-interfering reaction centers:

  • The C-I Bond (C4): The carbon-iodine bond has a low bond dissociation energy (~65 kcal/mol), making it highly susceptible to oxidative addition by Palladium(0) catalysts. This allows for room-temperature cross-coupling reactions ().

  • The Ortho-Aminoacetophenone Motif (C1/C2): This is a classic bis-nucleophile/electrophile pair. It is the premier precursor for the Friedländer quinoline synthesis, where it condenses with α-methylene ketones ().

Reactivity Core 1-(2-Amino-4-iodophenyl)ethanone (Bifunctional Scaffold) PdCat Pd-Catalyzed Cross-Coupling (C-I Bond Activation) Core->PdCat Chemoselective Condensation Condensation / Cyclization (C=O & NH2 Reactivity) Core->Condensation Ortho-Relationship Suzuki Suzuki-Miyaura (Biaryls) PdCat->Suzuki Sonogashira Sonogashira (Alkynylated Arenes) PdCat->Sonogashira Friedlander Friedländer Synthesis (Quinolines) Condensation->Friedlander Camps Camps Cyclization (Indoles) Condensation->Camps

Fig 1: Orthogonal reactivity pathways of 1-(2-amino-4-iodophenyl)ethanone.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes an observable checkpoint to confirm mechanistic progression.

Protocol A: Synthesis via Ru(II)-Catalyzed Ortho-C–H Amidation

This protocol leverages the directing ability of the ketone to selectively aminate the ortho-position of 4-iodoacetophenone. The foundational methodology for accessing this scaffold via Ru(II)-catalyzed C–H amidation was established by Bhanuchandra et al. ().

Materials: 4-Iodoacetophenone (1.0 equiv), p-Toluenesulfonyl azide (1.2 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Catalyst Activation: In an oven-dried Schlenk tube under N₂, combine[Ru(p-cymene)Cl₂]₂ and AgSbF₆ in DCE. Stir for 10 minutes. Causality: AgSbF₆ abstracts the chloride ligands from the Ru-complex, generating the active, highly electrophilic cationic Ru(II) species.

  • Substrate Addition: Add 4-iodoacetophenone and p-toluenesulfonyl azide to the activated catalyst mixture.

  • C-H Activation & Insertion: Heat the reaction mixture to 80 °C for 12 hours.

  • Deprotection: Isolate the resulting N-tosyl intermediate via silica gel chromatography. Treat the intermediate with Samarium(II) iodide (SmI₂) in THF/HMPA to cleave the N-S bond, yielding the free amine.

Self-Validation Checkpoints:

  • Checkpoint 1 (Reaction Initiation): Upon heating to 80 °C, gentle bubbling (evolution of N₂ gas) must be observed. This visually confirms the thermal decomposition of the sulfonyl azide and the successful formation of the active ruthenium-nitrenoid intermediate.

  • Checkpoint 2 (Chemoselectivity): The C-I bond remains intact during this process because Ru(II) under these conditions selectively undergoes C-H cyclometalation rather than oxidative addition into the C-I bond.

Workflow Step1 Step 1: Reaction Setup Combine 4-iodoacetophenone, [Ru(p-cymene)Cl2]2, AgSbF6, & Sulfonyl Azide Step2 Step 2: C-H Amidation Stir at 80°C in DCE for 12h (Observe N2 evolution) Step1->Step2 Heating (80°C) Step3 Step 3: Workup & Purification Filter through Celite, Column Chromatography Step2->Step3 Quench & Filter Step4 Step 4: Deprotection Cleave N-Sulfonyl group (e.g., SmI2 reduction) Step3->Step4 Intermediate Isolated Step5 Final Product 1-(2-Amino-4-iodophenyl)ethanone Step4->Step5 Purified Scaffold

Fig 2: Experimental workflow for the Ru(II)-catalyzed synthesis of the core scaffold.

Protocol B: Downstream Functionalization via Sonogashira Coupling

Sonogashira coupling protocols rely on the high reactivity of the C-I bond, allowing functionalization without protecting the primary amine ().

Materials: 1-(2-Amino-4-iodophenyl)ethanone (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Triethylamine (Et₃N) / THF (1:1).

Step-by-Step Workflow:

  • Degassing: Dissolve the scaffold and alkyne in a 1:1 mixture of Et₃N and THF. Sparge with Argon for 15 minutes. Causality: Oxygen must be removed to prevent Glaser homocoupling of the terminal alkyne.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI. Stir at room temperature (20-25 °C) for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NH₄Cl to remove copper salts, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoints:

  • Checkpoint 1 (Catalytic Turnover): Within the first 30 minutes, a fine white precipitate (Triethylamine hydroiodide, Et₃N·HI) will form. This visually validates that oxidative addition, transmetalation, and reductive elimination are actively turning over, releasing HI which is neutralized by the base.

  • Checkpoint 2 (Amine Integrity): Because the reaction proceeds efficiently at room temperature due to the highly reactive C-I bond, the unprotected amino group does not undergo competitive side reactions (e.g., Buchwald-Hartwig amination), ensuring high chemoselectivity.

References

  • Bhanuchandra, M., Yadav, M. R., Rit, R. K., Kuram, M. R., & Sahoo, A. K. (2013). Ru(II)-catalyzed intermolecular ortho-C–H amidation of aromatic ketones with sulfonyl azides. Chemical Communications, 49(45), 5225-5227.[Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671.[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[Link]

Exploratory

Comprehensive Safety, Handling, and Operational Protocol for 1-(2-Amino-4-iodophenyl)ethanone

Executive Summary 1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and organic synthesis. Featuring an aryl iodide, a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and organic synthesis. Featuring an aryl iodide, a primary aromatic amine, and an acetyl group, it serves as a prime substrate for transition-metal-catalyzed cross-coupling reactions[1] and complex heterocyclic cyclizations. However, its structural features also impart significant toxicological risks, primarily acute toxicity and the potential for methemoglobinemia. This whitepaper establishes a rigorous, self-validating framework for the safe handling, storage, and experimental utilization of this compound.

Physicochemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, one must first understand the intrinsic properties and mechanistic toxicology of the molecule.

Quantitative Data Summary

The following table consolidates the critical physicochemical and hazard data for 1-(2-amino-4-iodophenyl)ethanone based on standardized safety data[2]:

PropertySpecification
Chemical Name 1-(2-Amino-4-iodophenyl)ethanone
CAS Number 1260764-80-4
Molecular Formula C8H8INO
Molecular Weight 261.06 g/mol
Storage Conditions Sealed in dry, 2-8°C
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
Mechanistic Toxicology (Causality)

The acute toxicity of this compound is heavily driven by the aniline moiety . In biological systems, aniline derivatives undergo rapid hepatic clearance, during which they are N-hydroxylated by cytochrome P450 enzymes to form toxic phenylhydroxylamine metabolites. These metabolites penetrate erythrocytes and establish a redox cycle that oxidizes ferrous ( Fe2+ ) hemoglobin into ferric ( Fe3+ ) methemoglobin[3]. This structural alteration drastically reduces the blood's oxygen-carrying capacity, leading to functional tissue hypoxia.

Furthermore, the aryl iodide acts as a potential alkylating agent. The weak carbon-iodine bond makes it highly reactive toward biological nucleophiles (e.g., thiol groups in proteins), necessitating rigorous dermal and respiratory protection to prevent systemic absorption.

Standard Operating Procedures: Safe Handling & Storage

Storage Causality

The compound must be stored at 2-8°C in a dry, dark environment [2]. The causality behind this requirement is twofold:

  • Oxidative Degradation: Primary aromatic amines are highly susceptible to auto-oxidation in the presence of ambient light and oxygen, leading to the formation of dark, insoluble azo or nitroso impurities.

  • Photolytic Cleavage: The C-I bond is photolabile. Exposure to UV/visible light can induce homolytic cleavage, generating highly reactive iodine radicals that degrade the bulk material.

Handling and PPE (Self-Validating Isolation)

Handling must occur within a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

  • Protocol Validation: The use of a continuous-flow local exhaust ventilation (LEV) system equipped with a digital flow-rate monitor ensures that any breach in primary containment is immediately captured and flagged by an audible alarm, validating the isolation protocol in real-time.

  • PPE Requirements: Double nitrile gloves (changed every 30 minutes to prevent breakthrough), a localized particulate respirator (N95 or P100), and splash-proof chemical goggles.

HazardMitigation Start 1-(2-Amino-4-iodophenyl)ethanone (Solid, 2-8°C) PPE Don PPE (Nitrile Gloves, Respirator, Goggles) Start->PPE Hood Transfer to Fume Hood (Local Exhaust Ventilation) PPE->Hood Spill Accidental Spill / Exposure Hood->Spill Reaction Reaction Setup (Inert Atmosphere) Hood->Reaction Medical Medical Evaluation (Check Methemoglobin) Spill->Medical Reaction->Spill Quench Quench & Neutralize (Sodium Thiosulfate) Reaction->Quench Waste Halogenated Waste Disposal Quench->Waste

Workflow for hazard mitigation and exposure response during handling.

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of 1-(2-amino-4-iodophenyl)ethanone lies in transition-metal catalysis[1]. The following is a self-validating, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction, designed to maximize yield while mitigating the hazards of the iodoaniline core.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In a fume hood, dissolve 1.0 eq of 1-(2-amino-4-iodophenyl)ethanone and 1.2 eq of the desired aryl boronic acid in a 4:1 mixture of 1,4-dioxane and water.

  • Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Self-Validating System: Sparge the solvent mixture with Argon for 15 minutes. Connect the reaction vessel to a Schlenk line equipped with an inline mineral oil bubbler. A continuous, steady bubble rate visually confirms positive argon pressure, guaranteeing the exclusion of oxygen which would otherwise rapidly deactivate the Pd(0) active species.

Step 2: Catalyst and Base Addition

  • Action: Add 2.0 eq of Potassium Carbonate ( K2​CO3​ ) and 0.05 eq of Pd(dppf)Cl2​ .

  • Causality: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Furthermore, the steric bulk of the ligand prevents the free primary amine of our starting material from competitively binding to and poisoning the palladium catalyst.

Step 3: Reaction Execution

  • Action: Heat the sealed vessel to 80°C for 12 hours under continuous stirring.

Step 4: Quenching and Workup (Safety Critical)

  • Action: Cool the reaction to room temperature. Add a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) and stir for 30 minutes before extracting with Ethyl Acetate.

  • Causality: Sodium thiosulfate acts as a mild reducing agent. It neutralizes any unreacted electrophilic iodine species and helps precipitate residual palladium, effectively detoxifying the aqueous layer before waste segregation.

SyntheticUtility Core 1-(2-Amino-4-iodophenyl)ethanone (Bifunctional Core) ArylBoronic + Aryl Boronic Acid (Pd Catalyst, Base) Core->ArylBoronic TerminalAlkyne + Terminal Alkyne (Pd/Cu Catalysts) Core->TerminalAlkyne Condensation Condensation via Amino & Acetyl Groups Core->Condensation Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Biaryl Biaryl Derivative Suzuki->Biaryl Sonogashira Sonogashira Coupling (Alkyne Insertion) Alkynyl Alkynyl Derivative Sonogashira->Alkynyl Indole Indole Synthesis (Intramolecular Cyclization) ArylBoronic->Suzuki TerminalAlkyne->Sonogashira Condensation->Indole

Divergent synthetic pathways exploiting the functional groups of the core molecule.

Emergency Response & Disposal Protocols

Exposure Response

In the event of dermal exposure or inhalation, standard oxygen saturation ( SpO2​ ) monitors are diagnostically useless. Because methemoglobinemia causes functional hypoxia without lowering the amount of dissolved oxygen in the blood, pulse oximeters will falsely read normal levels.

  • Protocol: The self-validating medical response requires an immediate co-oximetry arterial blood gas (ABG) test to specifically quantify methemoglobin percentages[4]. If methemoglobin levels exceed 20%, intravenous Methylene Blue (1-2 mg/kg) must be administered as an electron donor to reduce Fe3+ back to Fe2+ .

Waste Disposal

All liquid waste containing 1-(2-amino-4-iodophenyl)ethanone must be segregated into clearly labeled Halogenated Organic Waste containers. Solid waste (e.g., contaminated gloves, weigh boats) must be sealed in biohazard-grade bags and incinerated by a certified hazardous waste contractor to prevent environmental leaching of the toxic aniline derivatives.

References

  • Harrison, J. H., & Jollow, D. J. "Contribution of aniline metabolites to aniline-induced methemoglobinemia." Journal of Pharmacology and Experimental Therapeutics, National Center for Biotechnology Information. URL:[Link]

  • National Institutes of Health. "Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles." Nature Reviews Chemistry, PubMed Central. URL:[Link]

  • National Institutes of Health. "Accidental Poisoning Resulting in Severe Methemoglobinemia." Indian Journal of Pediatrics, PubMed Central. URL:[Link]

Sources

Exploratory

Engineering Complexity: A Technical Guide to 1-(2-Amino-4-iodophenyl)ethanone Derivatives in Drug Discovery

Executive Summary: The Anatomy of a Privileged Scaffold In modern medicinal chemistry and drug development, the efficiency of exploring chemical space relies heavily on the selection of versatile, multi-functional buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Anatomy of a Privileged Scaffold

In modern medicinal chemistry and drug development, the efficiency of exploring chemical space relies heavily on the selection of versatile, multi-functional building blocks. 1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4), also known as 2-amino-4-iodoacetophenone, represents a highly privileged trifunctional scaffold.

Its value lies in the orthogonal reactivity of its three functional groups:

  • C1-Acetyl Group: An electrophilic center primed for condensation and aldol-type reactions.

  • C2-Amino Group: A nucleophilic center essential for imine formation and annulation.

  • C4-Iodo Group: A highly reactive handle for transition-metal-catalyzed Late-Stage Functionalization (LSF).

When subjected to cyclization, the C4-iodo group translates precisely to the 7-position of quinoline and quinazoline cores, or the 6-position of indole cores. In kinase inhibitor design, this specific vector is critical; while the heterocyclic core binds to the ATP hinge region, the 7-position vector projects directly into the solvent-exposed region or the hydrophobic specificity pocket (e.g., DFG-out conformations), allowing for exquisite tuning of target selectivity.

De Novo Synthesis via Ru(II)-Catalyzed C–H Activation

Historically, synthesizing heavily substituted anilines required harsh nitration and reduction sequences with poor regiocontrol. The modern, elegant approach utilizes directed C–H functionalization. The synthesis of 1-(2-amino-4-iodophenyl)ethanone is best achieved via the Ru(II)-catalyzed intermolecular ortho-C–H amidation of 4-iodoacetophenone with sulfonyl azides, a methodology pioneered by [1].

Causality in Catalyst Selection

The choice of a Ruthenium(II) catalyst (specifically [Ru(p−cymene)Cl2​]2​ ) over Palladium or Rhodium is dictated by its superior ability to coordinate the weakly directing ketone carbonyl. This coordination facilitates a reversible cyclometalation step. The use of sulfonyl azides (e.g., tosyl azide) is equally deliberate: they act as both the nitrogen source and the internal oxidant. The extrusion of nitrogen gas ( N2​ ) provides an irreversible thermodynamic driving force, pushing the catalytic cycle forward without the need for external stoichiometric oxidants.

RUCycle A 4-Iodoacetophenone (Weakly Directing Ketone) B Ru(II) Coordination [Ru(p-cymene)Cl2]2 A->B Catalyst Binding C Reversible Cyclometalation (C-H Cleavage) B->C Base (AgSbF6/Cu(OAc)2) D Sulfonyl Azide Insertion (N2 Extrusion) C->D TsN3 Addition E Protonation & Release 1-(2-Amino-4-iodophenyl)ethanone D->E Deprotection E->A Catalytic Turnover

Ru(II)-catalyzed ortho-C-H amidation cycle for 1-(2-amino-4-iodophenyl)ethanone synthesis.
Protocol 1: Synthesis and Deprotection of the Core Scaffold

This protocol is adapted from established C-H amidation methodologies to ensure high regioselectivity and yield.

  • Amidation: In a Schlenk tube, combine 4-iodoacetophenone (1.0 equiv), p -toluenesulfonyl azide (1.2 equiv), [Ru(p−cymene)Cl2​]2​ (5 mol%), AgSbF6​ (20 mol%), and Cu(OAc)2​ (20 mol%) in 1,2-dichloroethane (DCE).

  • Reaction: Stir the mixture at 100°C for 12 hours under an argon atmosphere.

  • Isolation: Cool to room temperature, filter through Celite, and purify via flash chromatography to yield the N -tosyl protected intermediate.

  • Deprotection: Treat the intermediate with concentrated H2​SO4​ at room temperature for 2 hours to cleave the tosyl group. Neutralize carefully with saturated aqueous NaHCO3​ and extract with ethyl acetate.

  • Self-Validation & Quality Control: The protocol is self-validating via Thin Layer Chromatography (TLC) and LC-MS. The successful deprotection is confirmed by a drastic polarity shift (the free amine is significantly more polar than the tosyl-protected precursor) and the appearance of a distinct [M+H]+=262.0 m/z peak.

Divergent Derivatization: Constructing the Heterocyclic Core

Once the 1-(2-amino-4-iodophenyl)ethanone core is secured, it serves as a divergence point for synthesizing various privileged heterocyclic scaffolds. The proximity of the nucleophilic amine and the electrophilic ketone allows for rapid, atom-economical annulations.

For instance, the Friedländer annulation is a powerful strategy for synthesizing 7-iodoquinolines [2]. The reaction proceeds via a two-step causality: first, the C2-amino group condenses with the carbonyl of an α -methylene ketone to form a Schiff base (imine); second, a base- or acid-catalyzed intramolecular aldol condensation occurs between the C1-acetyl group and the α -methylene carbon, followed by dehydration to yield the fully aromatized quinoline.

Table 1: Divergent Derivatization Metrics for the Core Scaffold
Target ScaffoldReaction TypeReagents & CatalystTemp / TimeAvg. Yield (%)
7-Iodoquinoline Friedländer Annulation α -Methylene ketone, Citric Acid (or Uranyl Acetate)80°C / 4-20 h80 - 94%
7-Iodoquinazoline CondensationFormamide, HCOONH4​ , Microwave150°C / 30 min75 - 85%
6-Iodoindole Madelung-type SynthesisStrong base (NaOEt), High heat250°C / 2 h40 - 60%

Data synthesized from standard heterocyclic methodologies applied to 2-aminoacetophenone derivatives.

Late-Stage Functionalization (LSF): The Suzuki-Miyaura Protocol

With the heterocyclic core assembled (e.g., a 7-iodoquinoline), the C-I bond remains fully intact due to its stability under condensation conditions. This iodine atom is the critical handle for Late-Stage Functionalization, allowing medicinal chemists to rapidly generate libraries of analogs by coupling various boronic acids.

Causality in Cross-Coupling Design

For sterically hindered or electronically deactivated heterocyclic halides, standard palladium catalysts (like Pd(PPh3​)4​ ) often fail due to sluggish oxidative addition or stalled reductive elimination. The use of XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky, electron-rich biaryl phosphine ligand, is critical [3].

  • Why XPhos? The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the Pd(0) species into the C-I bond. Simultaneously, the extreme steric bulk of the triisopropylbiphenyl group forces the two coupling partners close together on the palladium center, drastically accelerating the rate-limiting reductive elimination step.

SARWorkflow Core 1-(2-Amino-4-iodophenyl)ethanone (Trifunctional Scaffold) Quinoline Friedländer Annulation (Quinoline Core) Core->Quinoline Quinazoline Nitrile Condensation (Quinazoline Core) Core->Quinazoline Indole Madelung Synthesis (Indole Core) Core->Indole LSF1 Suzuki/Sonogashira Cross-Coupling Quinoline->LSF1 LSF2 Suzuki/Sonogashira Cross-Coupling Quinazoline->LSF2 LSF3 Suzuki/Sonogashira Cross-Coupling Indole->LSF3 Target Kinase Inhibitor Library (DFG-in / DFG-out Binders) LSF1->Target LSF2->Target LSF3->Target

Divergent synthesis workflow from the core scaffold to diverse kinase inhibitor libraries.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol utilizes a precatalyst system to ensure reliable generation of the active Pd(0) species.

  • Preparation: In a 10 mL microwave vial, load the 7-iodo-heterocycle (1.0 equiv), the desired arylboronic acid (1.5 equiv), and PdCl2​(XPhos)2​ precatalyst (5 mol%).

  • Degassing (Critical Step): Seal the vial and purge with Argon for 5 minutes. The exclusion of oxygen is non-negotiable to prevent the homocoupling of boronic acids and the oxidation of the active Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M) and an aqueous solution of K3​PO4​ (2.0 equiv, 0.5 M).

  • Reaction: Irradiate in a microwave reactor at 110°C for 30 minutes.

  • Self-Validation & Quality Control: The system validates completion through LC-MS analysis. The distinct disappearance of the starting material mass and the emergence of a new peak corresponding to [M+Aryl−I+H]+ confirms successful C-C bond formation. Furthermore, the absence of a [2×Aryl−2H]+ peak confirms that the degassing procedure successfully prevented boronic acid homocoupling.

Conclusion

The strategic deployment of 1-(2-amino-4-iodophenyl)ethanone as a foundational scaffold allows drug development professionals to engineer complex, highly targeted molecular architectures. By understanding the causality behind Ru(II) C-H activation for its synthesis, the mechanistic pathways of its annulation, and the steric demands of its late-stage functionalization, researchers can build self-validating workflows that drastically accelerate the discovery of novel therapeutics.

References

  • Bhanuchandra, M., Yadav, M. R., Rit, R. K., Kuram, M. R., & Sahoo, A. K. (2013). Ru(II)-catalyzed intermolecular ortho-C-H amidation of aromatic ketones with sulfonyl azides. Chemical Communications, 49(45), 5225-5227. URL:[Link]

  • Shiri, M., Zolfigol, M. A., Kruger, H. G., & Tanbakouchian, Z. (2020). The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. Advances in Heterocyclic Chemistry, 131, 135-220. URL:[Link]

  • Al-Amin, M., & Arisetti, N. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 7(1), 1182-1196. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Quinazoline Derivatives from 1-(2-Amino-4-iodophenyl)ethanone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale The quinazoline scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and anticancer agents [1]. When designing novel quinazoline-based active pharmaceutical ingredients (APIs), the selection of the starting material is critical for downstream functionalization.

1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4) serves as an exceptionally versatile building block for this purpose.

  • Regiochemical Mapping: During quinazoline cyclization, the acetyl carbon (C1 of the phenyl ring) becomes the C4 position of the resulting quinazoline, yielding a 4-methyl group. The amino nitrogen becomes N1. Crucially, the iodine atom at the C4 position of the starting phenyl ring maps directly to the C7 position of the synthesized quinazoline.

  • Strategic Value: A halogen at the C7 position (yielding a 7-iodo-4-methylquinazoline core) provides an ideal synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), allowing researchers to rapidly explore Structure-Activity Relationships (SAR) in the solvent-exposed regions of kinase active sites.

This application note details two divergent, highly optimized protocols for synthesizing functionalized quinazolines from this specific precursor: a direct condensation to form unsubstituted C2-quinazolines, and an oxidative amination to form 2-aryl derivatives [2].

Mechanistic Pathways & Workflow

Depending on the desired substitution at the C2 position of the quinazoline ring, the synthetic pathway diverges. Reaction with formamide yields the 2-unsubstituted core, while reaction with benzylamines under oxidative conditions yields 2-aryl functionalized derivatives [3].

SyntheticPathways SM 1-(2-Amino-4-iodophenyl)ethanone (Starting Material) Path1 Formamide / Lewis Acid 150°C SM->Path1 Path2 Benzylamine / I2, TBHP Oxidative Amination SM->Path2 Prod1 7-Iodo-4-methylquinazoline (Unsubstituted C2) Path1->Prod1 Prod2 2-Aryl-7-iodo-4-methylquinazoline (C2-Functionalized) Path2->Prod2

Divergent synthetic pathways from 1-(2-amino-4-iodophenyl)ethanone to quinazoline scaffolds.

Experimental Protocols & Causality

Protocol A: Synthesis of 7-Iodo-4-methylquinazoline via Formamide Condensation

This method utilizes formamide as both the solvent and the C2/N3 source. A Lewis acid is employed to increase the electrophilicity of the formamide carbonyl, facilitating nucleophilic attack by the aromatic amine [4].

Materials:

  • 1-(2-Amino-4-iodophenyl)ethanone (1.0 mmol, 261.06 mg)

  • Formamide (3.0 mL, excess)

  • Zinc Chloride (ZnCl₂, anhydrous) (0.5 mmol, 68.1 mg)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Amino-4-iodophenyl)ethanone in 3.0 mL of formamide.

    • Causality: Formamide is used in large excess to drive the equilibrium of the initial condensation forward and to act as a high-boiling solvent.

  • Catalysis: Add anhydrous ZnCl₂ (0.5 mmol) to the stirring solution.

    • Causality: The Lewis acid coordinates to the oxygen of the formamide, drastically increasing its susceptibility to nucleophilic attack by the deactivated, weakly nucleophilic ortho-amino group of the starting material.

  • Cyclization: Attach a reflux condenser and heat the mixture to 150 °C in an oil bath for 6 hours.

    • Causality: High thermal energy is required to overcome the activation barrier for the subsequent intramolecular cyclization (attack of the intermediate imine nitrogen onto the acetyl carbonyl) and the final dehydration step that yields the aromatic system.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material (bright yellow spot, Rf ~0.6) will disappear, replaced by a new spot (Rf ~0.4) that exhibits intense blue fluorescence under 254 nm UV light, indicative of the extended conjugated quinazoline system.

  • Workup: Cool the reaction to room temperature and pour it into 20 mL of ice-cold water. Stir vigorously for 15 minutes.

    • Causality: Water crashes out the highly hydrophobic 7-iodo-4-methylquinazoline while dissolving the excess formamide and ZnCl₂.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the crude product. Purify via silica gel chromatography if necessary.

Protocol B: Synthesis of 2-Phenyl-7-iodo-4-methylquinazoline via Oxidative Amination

This protocol constructs the quinazoline core by coupling the starting material with benzylamine. It relies on an in-situ oxidation of the benzylamine to an imine, followed by cyclization and a final oxidative aromatization [2].

Mechanism A 2-Aminoacetophenone Derivative B Condensation with Benzylamine A->B C Imine Intermediate B->C D Intramolecular Cyclization C->D E Tetrahydroquinazoline Intermediate D->E F Oxidation (TBHP/I2) E->F G Aromatized Quinazoline F->G

Mechanistic sequence of oxidative amination and cyclization to form the quinazoline core.

Materials:

  • 1-(2-Amino-4-iodophenyl)ethanone (1.0 mmol, 261.06 mg)

  • Benzylamine (1.2 mmol, 128.6 mg)

  • Molecular Iodine (I₂) (10 mol%, 25.4 mg)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 mmol)

  • Dimethyl Sulfoxide (DMSO) (5.0 mL)

Step-by-Step Procedure:

  • Initialization: Dissolve the starting material and benzylamine in 5.0 mL of DMSO in a sealed tube.

  • Oxidant Addition: Add I₂ (10 mol%) followed by the dropwise addition of TBHP (2.0 mmol).

    • Causality: I₂ acts as a catalyst to activate the benzylic C-H bond. TBHP is the terminal oxidant; it regenerates the active iodine species in a catalytic cycle, preventing the need for stoichiometric halogens which could cause unwanted side reactions (e.g., radical halogenation of the 4-methyl group).

  • Heating: Seal the tube and heat the mixture at 100 °C for 10 hours.

  • Self-Validation (In-Process): The reaction mixture will initially be dark brown (due to iodine). As the reaction proceeds and TBHP is consumed, the color often lightens. TLC will confirm the formation of the highly UV-active 2-phenyl-7-iodo-4-methylquinazoline.

  • Quenching & Extraction: Cool to room temperature. Add 10 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) solution.

    • Causality: Thiosulfate reduces any remaining unreacted iodine and peroxides, rendering the mixture safe for extraction and preventing downstream oxidation of the product. The color will immediately shift to pale yellow/colorless.

  • Isolation: Extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.

Quantitative Data: Optimization of Oxidative Amination

To demonstrate the necessity of the specific reagents chosen in Protocol B, the following optimization data summarizes the impact of varying catalysts, oxidants, and solvents on the yield of 2-phenyl-7-iodo-4-methylquinazoline.

Table 1: Optimization of Reaction Conditions for Protocol B

EntryCatalyst (mol%)Oxidant (Equiv.)SolventTemp (°C)Isolated Yield (%)
1NoneTBHP (2.0)CH₃CN80Trace
2I₂ (10)NoneCH₃CN8015
3I₂ (10)TBHP (2.0)CH₃CN8085
4DDQ (20)TBHP (2.0)CH₃CN8078
5 I₂ (10) TBHP (2.0) DMSO 100 92

Note: Entry 5 represents the optimized conditions utilized in Protocol B, highlighting DMSO's superior performance in stabilizing the polar transition states of the cyclization step.

Troubleshooting Guide

Observed IssuePotential CauseRecommended Solution
Incomplete Conversion (Protocol A) Inactive Lewis acid due to moisture absorption.Ensure ZnCl₂ is strictly anhydrous. Alternatively, switch to BF₃·Et₂O (0.5 equiv) under a nitrogen atmosphere.
Formation of Quinazoline 3-Oxide Over-oxidation or presence of oxime impurities in the starting material [4].Strictly control the equivalents of TBHP (do not exceed 2.0 eq). Verify the purity of 1-(2-Amino-4-iodophenyl)ethanone via NMR prior to use.
Deiodination of the C7 Position Excessive heating under reductive conditions or transition metal contamination.Maintain temperature strictly at or below 100 °C for Protocol B. Ensure all glassware is free of palladium or copper residues from previous experiments.
Low Yield in Protocol B Volatilization of benzylamine before condensation occurs.Ensure the reaction is conducted in a tightly sealed pressure tube.

References

  • BenchChem. "2'-Aminoacetophenone: A Versatile Precursor for the Synthesis of Pharmaceutical Ingredients." Benchchem Technical Notes.
  • Rachakonda et al. "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." Frontiers in Chemistry / PMC.
  • MDPI. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.
  • BenchChem. "Quinazoline Synthesis from 2'-Aminoacetophenone Oxime - Technical Support Center." Benchchem Troubleshooting Guide.
Application

Application Note: 1-(2-Amino-4-iodophenyl)ethanone as a Privileged Scaffold in Kinase Inhibitor Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Rationale In the landscape of targeted oncology an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

In the landscape of targeted oncology and signal transduction therapy, the design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP[1]. 1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4)[2] has emerged as a highly strategic, bifunctional building block for synthesizing these inhibitors.

Structurally, this molecule is an ortho-aminoacetophenone derivative featuring a para-positioned iodine atom relative to the amino group. This specific substitution pattern provides a dual-action synthetic vector:

  • The Hinge-Binding Core: The adjacent amino and acetyl groups readily undergo base-catalyzed cyclization (e.g., Friedländer annulation or Camps cyclization) to construct a rigid, heteroaromatic quinoline or quinolin-4-one core[3]. This core serves as the primary hydrogen-bond donor/acceptor system for the kinase hinge region.

  • The Diversity Vector: The resulting cyclized scaffold naturally places the heavy iodine atom at the C7-position of the quinoline ring[4]. Because the carbon-iodine (C–I) bond undergoes oxidative addition with palladium catalysts significantly faster than C–Br or C–Cl bonds, it acts as an ideal handle for late-stage Suzuki-Miyaura or Sonogashira cross-coupling. This allows medicinal chemists to rapidly append diverse chemical moieties that project into the kinase's solvent-exposed or DFG-out specificity pockets[5].

Pharmacophore Mapping & Synthetic Workflow

To understand the causality behind our synthetic choices, we must first map the target molecule to the biological binding site. The quinoline nitrogen anchors the molecule, while the C7-position directs functional groups outward to achieve target selectivity.

BindingModel Core Quinoline Nitrogen (H-Bond Acceptor) Hinge Kinase Hinge Region (ATP Binding Site) Core->Hinge Anchors to Iodine C7-Position Handle (Cross-Coupling Site) Core->Iodine Directs vector via Vector Appended Aryl Moiety (Diversity Vector) Iodine->Vector Functionalized into Pocket DFG-Out / Specificity Pocket (Hydrophobic Interactions) Vector->Pocket Occupies

Pharmacophore mapping of the 7-substituted quinoline core within the kinase ATP-binding domain.

Workflow A 1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4) B Friedländer Annulation (Base-Catalyzed Cyclization) A->B C 7-Iodo-4-methylquinoline (Hinge-Binding Core) B->C D Suzuki-Miyaura Coupling (Pd-Catalyzed Diversification) C->D E Target Kinase Inhibitor (Lead Compound) D->E

Synthetic workflow from 1-(2-Amino-4-iodophenyl)ethanone to a functionalized kinase inhibitor.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The following methodologies detail not just the operational steps, but the mechanistic causality and quality control metrics required to ensure synthetic integrity.

Protocol A: Synthesis of the Hinge-Binding Core (Friedländer Annulation)

Objective: Convert 1-(2-Amino-4-iodophenyl)ethanone into a 7-iodo-4-methyl-2-phenylquinoline core. Mechanistic Causality: We utilize potassium hydroxide (KOH) in ethanol. The base deprotonates the α -methylene of the partner ketone (acetophenone) to form an enolate. Simultaneously, the primary amine of our building block condenses with the partner's carbonyl to form an imine. The enolate then attacks the acetyl carbonyl of the building block, driving an intramolecular aldol condensation. The reaction is thermodynamically pulled forward by the formation of the highly stable, conjugated aromatic quinoline system.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add 1-(2-Amino-4-iodophenyl)ethanone (10.0 mmol, 2.61 g) and acetophenone (11.0 mmol, 1.32 g).

  • Solvation: Suspend the reactants in 30 mL of anhydrous ethanol. Stir at 400 rpm until a homogenous solution is achieved.

  • Catalysis: Slowly add finely crushed KOH (15.0 mmol, 0.84 g) in portions over 5 minutes. Caution: The reaction is mildly exothermic.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. The crude 7-iodoquinoline will precipitate as a solid. Filter under vacuum and wash with cold water (3 × 20 mL).

  • Purification: Recrystallize from hot ethanol to yield the pure 7-iodo-4-methyl-2-phenylquinoline.

System Validation & Quality Control:

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The product will exhibit intense blue fluorescence under 365 nm UV light due to the extended π -conjugation of the quinoline ring.

  • Release Criteria: 1 H NMR (CDCl 3​ ) must confirm the disappearance of the acetyl methyl singlet (~2.6 ppm) from the starting material and the appearance of a new aromatic singlet at ~7.8 ppm (quinoline C3-H) and a downfield methyl singlet at ~2.7 ppm (quinoline C4-CH 3​ ).

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Cross-Coupling)

Objective: Append a solubilizing aryl group (e.g., 4-(4-methylpiperazin-1-yl)phenyl) to the C7-position to target the kinase specificity pocket. Mechanistic Causality: We select Pd(dppf)Cl 2​ as the catalyst. The dppf ligand possesses a large bite angle (100.2°), which sterically forces the transmetalated aryl group and the quinoline core closer together on the palladium center. This dramatically accelerates the reductive elimination step—often the rate-limiting barrier when coupling bulky, multi-ring systems typical of kinase inhibitors[1].

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, combine the 7-iodoquinoline core from Protocol A (1.0 mmol), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 mmol), and Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%).

  • Base Addition: Add K 2​ CO 3​ (2.5 mmol). Rationale: The carbonate base is essential to convert the boronic acid into a nucleophilic boronate complex, facilitating transmetalation.

  • Solvent Degassing: Add 10 mL of a 1,4-Dioxane/H 2​ O mixture (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Coupling: Heat the sealed flask at 90 °C for 8 hours under argon.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH 95:5 containing 1% Et 3​ N to prevent streaking of the basic piperazine moiety).

System Validation & Quality Control:

  • In-Process Control (IPC): LC-MS is required. Monitor for the complete consumption of the heavy iodine-containing starting mass and the emergence of the cross-coupled product mass.

  • Release Criteria: 13 C NMR must demonstrate the complete disappearance of the highly shielded C–I carbon signal (typically found between 90–100 ppm) and the appearance of new aliphatic piperazine signals (~45–55 ppm).

Quantitative Data: Cross-Coupling Optimization

To establish a robust library generation protocol, various catalytic systems were evaluated for the C7-functionalization of the quinoline core. The data below summarizes the optimization parameters, highlighting the superiority of bidentate ligands for this specific scaffold.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O901845%Sluggish oxidative addition; significant boronic acid homocoupling observed.
2 Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O 90 8 88% Large bite angle accelerates reductive elimination; highly selective.
3Pd 2​ (dba) 3​ / XPhosCs 2​ CO 3​ 1,4-Dioxane100691%Bulky, electron-rich ligand overcomes steric hindrance, but catalyst cost is prohibitive for scale-up.
4Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene/H 2​ O901085%Excellent conversion; mild base prevents side reactions with sensitive functional groups.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling conditions on the 7-Iodoquinoline core. Entry 2 represents the optimal balance of yield, scalability, and catalyst economy.

References[2] 1-(2-Amino-4-iodophenyl)ethanone | 1260764-80-4. Molaid Chemical Database. URL: https://www.molaid.com/[3]Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules (2024). URL: https://www.mdpi.com/1420-3049/29/4/893[1]Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications (2021). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963[5]Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, ACS Publications (2001). URL: https://pubs.acs.org/doi/10.1021/jm000373l[4]Bicyclic heteroaromatic compounds as protein tyrosine kinase inhibitors. US Patent 6,727,256 B1. Google Patents (2004). URL: https://patents.google.com/patent/US6727256B1/en

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Reactions with 1-(2-Amino-4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of 1-(2-Amino-4-iodophenyl)ethanone in Synthesis 1-(2-Amino-4-iodop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1-(2-Amino-4-iodophenyl)ethanone in Synthesis

1-(2-Amino-4-iodophenyl)ethanone is a highly versatile bifunctional building block in modern organic synthesis. Its structure, featuring an ortho-amino ketone and a para-iodo substituent on an aniline scaffold, presents a unique convergence of reactive sites. This strategic arrangement makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, particularly quinolines and their derivatives, which are privileged structures in medicinal chemistry and materials science.[1] The presence of an aryl iodide functionality provides a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen-based substituents. This guide provides an in-depth exploration of key palladium-catalyzed transformations utilizing this substrate, complete with detailed mechanistic insights and field-proven laboratory protocols.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of 1-(2-Amino-4-iodophenyl)ethanone is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for milder reaction conditions compared to the corresponding bromides or chlorides.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][3] The reaction of 1-(2-Amino-4-iodophenyl)ethanone with various arylboronic acids provides a direct route to 4-aryl-2-aminoacetophenones, which are key intermediates for more complex heterocyclic systems.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species. The subsequent transmetalation with the boronic acid, activated by a base, is often the rate-determining step. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the biaryl product and regenerates the Pd(0) catalyst.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Ar-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Ar'B(OH)₂ Base Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Regenerates Catalyst ArylIodide Ar-I (Substrate) BoronicAcid Ar'B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 1-(2-Amino-4-(p-tolyl)phenyl)ethanone

Reagent MW Equivalents Amount Molarity
1-(2-Amino-4-iodophenyl)ethanone261.081.0261 mg-
p-Tolylboronic acid135.961.2163 mg-
Pd(PPh₃)₄1155.560.0335 mg-
K₂CO₃138.212.0276 mg-
Toluene--8 mL0.125 M
Water--2 mL-

Procedure:

  • To a 25 mL round-bottom flask, add 1-(2-Amino-4-iodophenyl)ethanone (261 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck-Mizoroki reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond with stereocontrol, typically yielding the trans-isomer.[5][6] This reaction allows for the introduction of vinyl groups at the 4-position of the 1-(2-Amino-4-iodophenyl)ethanone core.

Mechanistic Rationale: The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[7][8] The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination forms the substituted alkene product and a hydridopalladium(II) species. Finally, reductive elimination of HX, facilitated by a base, regenerates the Pd(0) catalyst.[7][8]

Visualizing the Heck-Mizoroki Catalytic Cycle:

Heck_Mizoroki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Ar-I OxAdd->PdII_Aryl MigratoryInsertion Migratory Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(I) PdII_Aryl->PdII_Alkyl Alkene MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim ProductComplex [Product-Pd(II)H]L₂(I) PdII_Alkyl->ProductComplex BetaHydrideElim->ProductComplex ProductComplex->Pd0 Base RedElim Reductive Elimination Product Ar-CH=CH-R ProductComplex->Product Releases Product RedElim->Pd0 Base-H⁺ + I⁻ ArylIodide Ar-I (Substrate) Alkene R-CH=CH₂ Base Base

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Synthesis of 1-(2-Amino-4-styrylphenyl)ethanone

Reagent MW Equivalents Amount Molarity
1-(2-Amino-4-iodophenyl)ethanone261.081.0261 mg-
Styrene104.151.5173 µL-
Pd(OAc)₂224.500.024.5 mg-
PPh₃262.290.0410.5 mg-
Et₃N101.192.0279 µL-
DMF--5 mL0.2 M

Procedure:

  • In a sealed tube, combine 1-(2-Amino-4-iodophenyl)ethanone (261 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL), styrene (173 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain the product.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[9][10] This reaction is invaluable for synthesizing arylalkynes, which are important precursors for many complex molecules, including quinolines.

Mechanistic Rationale: The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.[11] Copper-free Sonogashira protocols have also been developed.

Visualizing the Sonogashira Catalytic Cycle:

Sonogashira_Coupling cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Ar-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Cu-C≡CR Transmetalation->PdII_Alkynyl PdII_Alkynyl->Pd0 Ar-C≡CR RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product Product->Pd0 Regenerates Catalyst ArylIodide Ar-I (Substrate) Cu_Acetylide Cu-C≡CR CuI CuI Cu_Acetylide->CuI Transmetalation to Pd Alkyne H-C≡CR Alkyne->Cu_Acetylide CuI, Base Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 1-(2-Amino-4-(phenylethynyl)phenyl)ethanone

Reagent MW Equivalents Amount Molarity
1-(2-Amino-4-iodophenyl)ethanone261.081.0261 mg-
Phenylacetylene102.141.1122 µL-
PdCl₂(PPh₃)₂701.900.01510.5 mg-
CuI190.450.035.7 mg-
Et₃N101.193.0418 µL-
THF--10 mL0.1 M

Procedure:

  • To a Schlenk flask, add 1-(2-Amino-4-iodophenyl)ethanone (261 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (10.5 mg, 0.015 mmol), and copper(I) iodide (5.7 mg, 0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol).

  • Add phenylacetylene (122 µL, 1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexanes) to yield the product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[12][13] While 1-(2-Amino-4-iodophenyl)ethanone already possesses a primary amino group, this reaction can be employed to introduce a secondary or tertiary amine at the 4-position, leading to more complex aniline derivatives.

Mechanistic Rationale: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12][13] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the C-N coupled product and regenerates the Pd(0) catalyst.[12][13]

Visualizing the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Ar-I OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Aryl->PdII_Amido HNR₂, Base AmineCoord->PdII_Amido PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂ RedElim->Product Product->Pd0 Regenerates Catalyst ArylIodide Ar-I (Substrate) Amine HNR₂ Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(2-Amino-4-(phenylamino)phenyl)ethanone

Reagent MW Equivalents Amount Molarity
1-(2-Amino-4-iodophenyl)ethanone261.081.0261 mg-
Aniline93.131.2109 µL-
Pd₂(dba)₃915.720.019.2 mg-
Xantphos578.680.0211.6 mg-
Cs₂CO₃325.821.4456 mg-
Dioxane--5 mL0.2 M

Procedure:

  • In an oven-dried Schlenk tube, add 1-(2-Amino-4-iodophenyl)ethanone (261 mg, 1.0 mmol), cesium carbonate (456 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and Xantphos (11.6 mg, 0.02 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) and aniline (109 µL, 1.2 mmol).

  • Seal the tube and heat the mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter through a plug of silica gel, washing with dichloromethane.

  • Concentrate the filtrate and purify by column chromatography to afford the desired product.

Part 2: Intramolecular Cyclization and Annulation Reactions

The true synthetic power of 1-(2-Amino-4-iodophenyl)ethanone and its derivatives lies in their propensity to undergo intramolecular cyclization reactions, providing rapid access to valuable heterocyclic scaffolds.

Palladium-Catalyzed Synthesis of Quinolines

Quinolines are a prominent class of N-heterocycles with a broad range of biological activities.[1] The ortho-disposed amino and acetyl groups in 1-(2-Amino-4-iodophenyl)ethanone derivatives can participate in palladium-catalyzed annulation reactions with alkynes to construct the quinoline core.

Mechanistic Rationale: A common strategy involves an initial Sonogashira coupling of the aryl iodide with a terminal alkyne. The resulting 2-amino-4-alkynylacetophenone can then undergo an intramolecular cyclization. The amino group attacks the alkyne, which can be promoted by a transition metal catalyst, leading to the formation of the quinoline ring.

Visualizing the Tandem Sonogashira/Cyclization Pathway:

Quinoline_Synthesis Start 1-(2-Amino-4-iodophenyl)ethanone Sonogashira Sonogashira Coupling (Pd-cat., CuI, Base, R-C≡CH) Start->Sonogashira Intermediate 2-Amino-4-alkynylacetophenone Sonogashira->Intermediate Cyclization Intramolecular Cyclization (e.g., Pd-cat. or acid/base) Intermediate->Cyclization Product Substituted Quinoline Cyclization->Product

Caption: General workflow for quinoline synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Methyl-4-phenyl-6-acetylquinoline

This protocol is a conceptual adaptation of known methodologies for quinoline synthesis.

Reagent MW Equivalents Amount Molarity
1-(2-Amino-4-iodophenyl)ethanone261.081.0261 mg-
1-Phenylpropyne116.161.2150 µL-
Pd(OAc)₂224.500.0511.2 mg-
PPh₃262.290.126.2 mg-
K₂CO₃138.212.5345 mg-
DMF--5 mL0.2 M

Procedure:

  • Combine 1-(2-Amino-4-iodophenyl)ethanone (261 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (26.2 mg, 0.1 mmol), and potassium carbonate (345 mg, 2.5 mmol) in a microwave vial.

  • Add anhydrous DMF (5 mL) and 1-phenylpropyne (150 µL, 1.2 mmol).

  • Seal the vial and heat in a microwave reactor to 140 °C for 30 minutes.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic phase with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the quinoline product.

Part 3: Carbonylative Coupling Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source.[14] This allows for the synthesis of carboxylic acid derivatives, amides, and ketones.

Aminocarbonylation: Synthesis of Amides

In the presence of an amine nucleophile, the carbonylation of 1-(2-Amino-4-iodophenyl)ethanone can lead to the formation of an amide at the 4-position.

Mechanistic Rationale: The reaction begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent nucleophilic attack by an amine leads to the formation of the amide product and regeneration of the Pd(0) catalyst.[15]

Experimental Protocol: Synthesis of 4-Acetyl-3-aminobenzamide

Reagent MW Equivalents Amount Molarity
1-(2-Amino-4-iodophenyl)ethanone261.081.0261 mg-
Ammonium chloride53.491.580 mg-
Pd(OAc)₂224.500.024.5 mg-
dppf554.560.02513.9 mg-
Mo(CO)₆ (CO source)264.001.0264 mg-
DBU152.242.0300 µL-
Dioxane--5 mL0.2 M

Procedure:

  • To a pressure tube, add 1-(2-Amino-4-iodophenyl)ethanone (261 mg, 1.0 mmol), ammonium chloride (80 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), dppf (13.9 mg, 0.025 mmol), and molybdenum hexacarbonyl (264 mg, 1.0 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous dioxane (5 mL) and DBU (300 µL, 2.0 mmol).

  • Seal the tube and heat to 120 °C for 18 hours.

  • Cool, filter the reaction mixture, and concentrate the filtrate.

  • Purify the residue by chromatography to obtain the desired amide.

Conclusion and Future Outlook

1-(2-Amino-4-iodophenyl)ethanone stands as a testament to the power of strategically functionalized building blocks in modern synthetic chemistry. The palladium-catalyzed reactions detailed herein represent a robust toolkit for the elaboration of this versatile substrate into a wide array of complex molecular architectures. The continued development of novel palladium catalysts and ligands will undoubtedly expand the synthetic utility of this and related building blocks, paving the way for the discovery of new therapeutics and functional materials.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(2), 345-390.
  • Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed synthesis and transformation of quinolones. Chemical Society Reviews, 40(10), 4962-4976.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of olefin with aryl iodide catalyzed by palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Maddila, S., Gorle, S., Singh, M., & Lavanya, P. (2016). Quinoline: A promising scaffold for anticancer drug discovery. Mini reviews in medicinal chemistry, 16(16), 1331-1358.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Torii, S., Okumoto, H., & Xu, L. H. (1991). A novel synthesis of 4-quinolones by palladium-catalyzed carbonylation of o-iodoanilines and terminal acetylenes. Tetrahedron Letters, 32(21), 2371-2374.
  • Biffis, A., Tubaro, C., & Basato, M. (2011). Palladium-catalyzed carbonylation reactions. Dalton Transactions, 40(39), 9987-9997.
  • Wu, X., & Neumann, H. (2015). Carbonylation: Catalytic conversion of C1 compounds. Springer.
  • Kajol, P., et al. (2022). Palladium(II)-catalyzed intramolecular cyclization method for the synthesis of oxazolo [4,5-c]quinolines. Journal of Organic Chemistry, 87(1), 586-595.
  • Buchwald, S. L. (2008). The development and use of palladium catalysts for the formation of C–N bonds. Synlett, (15), 2439-2452.
  • Köthe, J. C., & Gooßen, L. J. (2012). Palladium-catalyzed carbonylative cross-coupling reactions.
  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Kudo, N., & Fu, G. C. (2004). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates.
  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
  • Jutand, A. (2007). Role of the halide anion in the rate of the oxidative addition of aryl halides to palladium (0) complexes. European Journal of Inorganic Chemistry, 2007(16), 2217-2228.
  • Amatore, C., & Jutand, A. (2000). Role of the palladium (0) and palladium (II) complexes in the catalytic cycle of the Heck reaction. Accounts of chemical research, 33(5), 314-321.
  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476.

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of 1-(2-amino-4-iodophenyl)ethanone via Friedel-Crafts Acylation

Abstract This document provides a comprehensive guide for the synthesis of 1-(2-amino-4-iodophenyl)ethanone, a key intermediate in pharmaceutical development. The core of this synthesis is a Friedel-Crafts acylation reac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-amino-4-iodophenyl)ethanone, a key intermediate in pharmaceutical development. The core of this synthesis is a Friedel-Crafts acylation reaction. However, the presence of an activating and Lewis-basic amino group on the aromatic ring presents a significant challenge that necessitates a protection-acylation-deprotection strategy. These application notes detail the underlying chemical principles, a step-by-step protocol, and critical safety considerations for the successful and safe execution of this synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development who possess a foundational knowledge of synthetic organic chemistry.

Introduction and Strategic Overview

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, is an effective method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2][3] This reaction typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The synthesis of 1-(2-amino-4-iodophenyl)ethanone from 3-iodoaniline presents a classic challenge in electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. While this directing effect is advantageous for achieving the desired 2,4-substitution pattern, the basic nature of the amino group interferes with the Lewis acid catalyst.

Aniline and its derivatives do not typically undergo successful Friedel-Crafts reactions because the lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃).[4] This acid-base reaction forms a deactivated salt, which inhibits the desired electrophilic aromatic substitution.[4][5] To circumvent this, a protecting group strategy is essential.[4][5][6] The amino group is temporarily converted into a less basic amide, which is still an ortho-, para-director but does not interfere with the Lewis acid catalyst.[4][6] Following the acylation, the protecting group is removed to yield the final product.

This guide outlines a three-stage process:

  • Protection: The amino group of 3-iodoaniline is protected as an acetanilide.

  • Friedel-Crafts Acylation: The protected intermediate undergoes acylation with acetyl chloride and aluminum chloride.

  • Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to yield 1-(2-amino-4-iodophenyl)ethanone.

Synthesis_Workflow Start 3-Iodoaniline Protection Protection (Acetylation) Start->Protection Acetic Anhydride Intermediate N-(3-Iodophenyl)acetamide Protection->Intermediate Acylation Friedel-Crafts Acylation Intermediate->Acylation 1. AlCl₃, Acetyl Chloride 2. H₂O Protected_Product N-(2-Acetyl-5-iodophenyl)acetamide Acylation->Protected_Product Deprotection Deprotection (Hydrolysis) Protected_Product->Deprotection aq. HCl, Heat Final_Product 1-(2-Amino-4-iodophenyl)ethanone Deprotection->Final_Product

Figure 1: Overall synthetic workflow for 1-(2-amino-4-iodophenyl)ethanone.

Mechanistic Insights

The Role of the Protecting Group

The initial step involves the conversion of the primary amine of 3-iodoaniline to an amide (acetanilide). This is crucial because the lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group.[5] This delocalization significantly reduces the basicity of the nitrogen, preventing it from forming a non-productive complex with the Lewis acid catalyst in the subsequent step.[5]

Friedel-Crafts Acylation Mechanism

The acylation proceeds via a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (CH₃CO⁺).[1][2][7] This highly electrophilic species is the key reactant.

  • Electrophilic Attack: The π-electron system of the protected aniline derivative acts as a nucleophile, attacking the acylium ion.[2][7] This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate (also known as an arenium ion).

  • Deprotonation and Aromaticity Restoration: A base (in this case, the AlCl₄⁻ complex) removes a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[2]

FC_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acetyl_Chloride CH₃COCl Acylium_Ion_Complex [CH₃CO]⁺[AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Protected_Aniline Acetanilide Derivative Arenium_Ion Arenium Ion Intermediate Protected_Aniline->Arenium_Ion + [CH₃CO]⁺ Final_Product_Complex Acylated Product-AlCl₃ Complex Arenium_Ion->Final_Product_Complex + [AlCl₄]⁻ - HCl - AlCl₃

Figure 2: Simplified mechanism of the Friedel-Crafts acylation step.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Aluminum chloride and acetyl chloride are corrosive and react violently with water.[8][9][10][11][12][13][14] Handle with extreme care under anhydrous conditions.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPuritySupplier
3-Iodoaniline219.04626-01-7≥98%Sigma-Aldrich
Acetic Anhydride102.09108-24-7≥99%Sigma-Aldrich
Pyridine79.10110-86-1Anhydrous, 99.8%Sigma-Aldrich
Acetyl Chloride78.5075-36-5≥99%Sigma-Aldrich
Aluminum Chloride133.347446-70-0Anhydrous, ≥99%Sigma-Aldrich
Dichloromethane (DCM)84.9375-09-2Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid36.467647-01-037% (w/w)Sigma-Aldrich
Sodium Bicarbonate84.01144-55-8≥99.5%Sigma-Aldrich
Ethyl Acetate88.11141-78-6ACS GradeSigma-Aldrich
HexanesN/A110-54-3ACS GradeSigma-Aldrich
Step-by-Step Procedure

Part A: Protection of 3-Iodoaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-iodoaniline (10.0 g, 45.6 mmol) in dichloromethane (100 mL).

  • Add pyridine (4.0 mL, 49.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.0 mL, 52.9 mmol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-iodophenyl)acetamide as a solid.

Part B: Friedel-Crafts Acylation

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (15.2 g, 114 mmol) and anhydrous dichloromethane (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve N-(3-iodophenyl)acetamide (from Part A, assuming 100% yield, 11.9 g, 45.6 mmol) in anhydrous dichloromethane (50 mL).

  • Slowly add the N-(3-iodophenyl)acetamide solution to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Add acetyl chloride (4.0 mL, 56.3 mmol) dropwise to the reaction mixture over 20 minutes.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice (approx. 200 g) with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Part C: Deprotection

  • To the crude N-(2-acetyl-5-iodophenyl)acetamide from Part B, add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, 1-(2-amino-4-iodophenyl)ethanone, will precipitate as a solid.

  • Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Characterization Data

CompoundAppearanceMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)
N-(3-Iodophenyl)acetamide Off-white to light brown solidC₈H₈INO261.06~7.8 (s, 1H), ~7.5 (d, 1H), ~7.3 (d, 1H), ~7.1 (t, 1H), ~2.1 (s, 3H)
1-(2-Amino-4-iodophenyl)ethanone Yellow to brown solidC₈H₈INO261.06~7.5 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H), ~6.2 (br s, 2H), ~2.5 (s, 3H)

Note: NMR chemical shifts are approximate and may vary slightly.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Friedel-Crafts acylation step is highly sensitive to moisture.[10][11] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents are critical for success.

  • Exothermic Reaction: The addition of reagents during the Friedel-Crafts acylation is exothermic. Maintain careful temperature control to prevent side reactions.

  • Catalyst Stoichiometry: More than two equivalents of AlCl₃ are required. One equivalent coordinates to the acetyl chloride, and another coordinates to the carbonyl group of the acetanilide substrate.

  • Work-up Procedure: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas.[13] Perform this step slowly and with efficient stirring in a well-ventilated fume hood.

  • Purification: While the final product may precipitate upon neutralization, purification of the intermediate from the Friedel-Crafts acylation step by column chromatography is often necessary to achieve high purity.

Conclusion

The synthesis of 1-(2-amino-4-iodophenyl)ethanone via a Friedel-Crafts acylation strategy is a robust and instructive process that highlights the importance of protecting group chemistry in modern organic synthesis. By temporarily masking the reactive amino group, the powerful C-C bond-forming capability of the Friedel-Crafts reaction can be effectively utilized. The detailed protocol and considerations provided in these application notes are intended to enable researchers to safely and efficiently produce this valuable pharmaceutical intermediate.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Amino-4-iodophenyl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis of 1-(2-Amino-4-iodophenyl)ethanone (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis of 1-(2-Amino-4-iodophenyl)ethanone (CAS: 1260764-80-4).

Because direct electrophilic iodination of 2-aminoacetophenone yields the wrong regiochemistry (favoring the 3- and 5-positions), the most robust industrial and medicinal chemistry route relies on the Grignard addition to a Weinreb amide followed by chemoselective nitro reduction . This guide dissects the mechanistic pitfalls of this specific pathway, providing self-validating protocols to ensure high yield and purity.

Synthetic Workflow & Byproduct Pathway Visualization

The following diagram maps the optimal synthetic route starting from commercially available 4-iodo-2-nitrobenzoic acid, highlighting the critical junctions where off-target reactions occur.

Synthesis A 4-Iodo-2-nitrobenzoic acid (Starting Material) B Weinreb Amide Intermediate A->B 1. SOCl2 2. HN(OMe)Me C 1-(4-Iodo-2-nitrophenyl)ethanone (Ketone Intermediate) B->C MeMgBr (-78°C) BP1 De-iodinated Ketone (Halogen-Metal Exchange) B->BP1 Temp > -40°C or Excess Grignard BP2 Tertiary Alcohol (Over-addition) B->BP2 Premature quench or intermediate collapse D 1-(2-Amino-4-iodophenyl)ethanone (Target Product) C->D Fe, NH4Cl (65°C) BP3 De-iodinated Amine (Over-reduction) C->BP3 Pd/C, H2 (Avoid!) BP4 Benzisoxazole (Condensation) C->BP4 Slow reduction (Hydroxylamine trap)

Figure 1: Synthetic workflow for 1-(2-Amino-4-iodophenyl)ethanone and major byproduct pathways.

Quantitative Data: Major Byproducts Identification

When monitoring your reaction via LC-MS, use the following table to rapidly identify off-target byproducts and diagnose the root cause of the failure.

Byproduct NameMolecular FormulaExact MassTypical LC-MS (m/z [M+H]⁺)Reaction StagePrimary Mechanistic Cause
1-(2-Nitrophenyl)ethanone C₈H₇NO₃165.04166.05Grignard AdditionHalogen-metal exchange at the aryl iodide position.
2-(4-Iodo-2-nitrophenyl)propan-2-ol C₉H₁₀INO₃306.97307.98Grignard AdditionPremature collapse of the tetrahedral intermediate.
1-(2-Aminophenyl)ethanone C₈H₉NO135.07136.08Nitro ReductionHydrodehalogenation (cleavage of the C-I bond).
5-Iodo-3-methylbenzo[c]isoxazole C₈H₆INO258.95259.96Nitro ReductionIntramolecular condensation of the hydroxylamine.
Troubleshooting Guides & FAQs

Q1: During the Grignard addition to the Weinreb amide, my major product is missing the iodine atom (LC-MS m/z 166). What went wrong? A: You are observing halogen-metal exchange . Aryl iodides are highly susceptible to transmetalation with Grignard reagents[2]. If the reaction temperature rises above -40 °C, or if a large excess of Methylmagnesium bromide (MeMgBr) is used, the Grignard reagent will attack the iodine atom instead of the Weinreb amide carbonyl. To fix this, ensure strict cryogenic control (-78 °C) and use exactly 1.05 to 1.1 equivalents of MeMgBr.

Q2: I am seeing a significant amount of tertiary alcohol (LC-MS m/z 308) after the Grignard step. How do I prevent over-addition? A: The success of a Weinreb amide relies on the stability of the chelated tetrahedral intermediate, which prevents the expulsion of the leaving group until the reaction is quenched [3]. If the reaction mixture is allowed to warm up before quenching, this intermediate collapses into the highly reactive ketone. The unreacted MeMgBr in the solution immediately attacks the ketone, forming the tertiary alcohol. You must quench the reaction at -78 °C using a cold acidic buffer (like saturated aqueous NH₄Cl) to destroy the Grignard reagent before the tetrahedral intermediate breaks down.

Q3: My nitro reduction successfully formed the amine, but the iodine is gone (LC-MS m/z 136). I used Pd/C and Hydrogen gas. Why did this happen? A: Palladium-catalyzed hydrogenation is too harsh for this substrate. Palladium readily inserts into the weak C-I bond (bond dissociation energy ~65 kcal/mol), leading to rapid hydrodehalogenation. You must switch to a chemoselective reducing agent that operates via Single-Electron Transfer (SET). The Iron/Ammonium Chloride (Fe/NH₄Cl) system is the industry standard for reducing nitroarenes while leaving aryl iodides completely intact [1].

Q4: During the nitro reduction, a persistent yellow byproduct forms (LC-MS m/z 260) that refuses to reduce further. What is it? A: This is 5-iodo-3-methylbenzo[c]isoxazole (an anthranil derivative). Nitro reduction proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Because your substrate has a highly electrophilic ortho-acetyl group, the intermediate hydroxylamine can undergo intramolecular nucleophilic attack on the ketone, dehydrating to form the stable benzisoxazole ring. To prevent this, you must push the reduction past the hydroxylamine stage as rapidly as possible by using an excess of Iron powder (4-5 equivalents) and heating the reaction to 65 °C immediately.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and visual checkpoints to ensure experimental integrity.

Protocol A: Synthesis of 1-(4-Iodo-2-nitrophenyl)ethanone (Grignard Step)

Causality Focus: Kinetic control to prevent halogen-metal exchange and over-addition.

  • Preparation: Dissolve 4-iodo-N-methoxy-N-methyl-2-nitrobenzamide (10.0 mmol) in anhydrous THF (50 mL) under a strictly inert Argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C . (Causality: Low thermal energy kinetically favors the nucleophilic attack on the amide carbonyl over the thermodynamically favorable halogen-metal exchange at the aryl iodide).

  • Grignard Addition: Add MeMgBr (3.0 M in diethyl ether, 10.5 mmol, 1.05 eq) dropwise via syringe pump over 30 minutes. Maintain the internal temperature below -70 °C.

  • Validation Checkpoint: The solution will typically transition from pale yellow to a deep orange/red complex. Stir for an additional 1 hour at -78 °C.

  • Cryogenic Quench: While still at -78 °C, rapidly inject 20 mL of cold saturated aqueous NH₄Cl. (Causality: Quenching at cryogenic temperatures protonates the tetrahedral intermediate and destroys excess MeMgBr simultaneously, entirely preventing tertiary alcohol formation).

  • Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Reduction to 1-(2-Amino-4-iodophenyl)ethanone

Causality Focus: Chemoselective SET reduction to preserve the C-I bond and prevent cyclization.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(4-iodo-2-nitrophenyl)ethanone (5.0 mmol) in Ethanol (40 mL).

  • Reagent Addition: Add Iron powder (25.0 mmol, 5.0 eq, <10 μm particle size) and a 25% aqueous solution of Ammonium Chloride (15 mL). (Causality: The Fe/NH₄Cl system generates activated iron that reduces the nitro group via sequential single-electron transfers. This mechanism lacks the energy required to cleave the C-I bond, ensuring absolute chemoselectivity [1]).

  • Thermal Acceleration: Heat the biphasic mixture vigorously to 65 °C for 2 hours.

  • Validation Checkpoint: Initially, the reaction may turn dark red/brown, indicating the accumulation of the nitroso/hydroxylamine intermediates. Continue heating until the organic phase clarifies to a pale yellow. (Causality: Rapid heating ensures the hydroxylamine is reduced to the primary amine before it has time to cyclize with the ortho-acetyl group).

  • Filtration & Workup: Cool to 40 °C and filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethanol (50 mL). Concentrate the filtrate, dilute with Ethyl Acetate, wash with saturated NaHCO₃, dry, and evaporate to yield the target product.

References
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: Advanced Synthesis & Catalysis URL
  • Source: Ludwig-Maximilians-Universität München (LMU)
  • Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System Source: ACS Publications URL
Optimization

Technical Support Center: Troubleshooting Reactions with 1-(2-Amino-4-iodophenyl)ethanone

Welcome to the technical support and troubleshooting guide for 1-(2-amino-4-iodophenyl)ethanone (CAS: 1260764-80-4). As a Senior Application Scientist, I frequently consult with discovery chemists encountering bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 1-(2-amino-4-iodophenyl)ethanone (CAS: 1260764-80-4). As a Senior Application Scientist, I frequently consult with discovery chemists encountering bottlenecks when utilizing this highly versatile, tridentate scaffold.

This molecule presents three distinct reactive vectors: a highly reactive C-I bond at position 4, an ortho-amino group (-NH2) at position 2, and an acetyl group at position 1. While this enables the rapid construction of complex heterocycles (such as indoles and quinolines), it also introduces significant chemoselectivity and catalytic challenges. This guide addresses the most critical failure modes and provides field-proven, self-validating protocols to ensure experimental success.

Module 1: Palladium-Catalyzed Cross-Coupling (C-I Activation)

FAQ 1: Why am I observing massive proto-dehalogenation (loss of iodine) instead of my desired Suzuki/Sonogashira cross-coupled product?

The Causality: The carbon-iodine (C-I) bond undergoes oxidative addition to Pd(0) extremely rapidly. However, if the subsequent transmetalation step is sluggish—often due to steric hindrance on the boronic acid, or insufficient base activation—the resulting long-lived [Ar–Pd(II)–I] intermediate becomes susceptible to side reactions. In the presence of protic solvents (e.g., ethanol, water) or amine bases, this intermediate will abstract a proton, leading to reductive elimination of the de-iodinated byproduct (1-(2-aminophenyl)ethanone) and stalling the catalytic cycle[1][2]. Furthermore, the free ortho-amino group can competitively coordinate to the palladium center, forming an inactive resting state.

The Solution: To outcompete proto-dehalogenation, you must accelerate transmetalation. Switch from weak/protic bases (like Na2CO3 in EtOH) to strictly anhydrous, highly soluble bases such as Cesium Carbonate (Cs2CO3) in a non-protic solvent like 1,4-Dioxane. Additionally, employing a bidentate or sterically demanding electron-rich ligand (e.g., dppf or XPhos) will force the reductive elimination step forward while preventing the substrate's free amine from poisoning the catalyst.

G Start 1-(2-amino-4-iodophenyl)ethanone + Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Complex Start->OxAdd Fast (C-I Bond) Transmet Transmetalation (Fast with Cs2CO3/XPhos) OxAdd->Transmet Pathway A (Optimized) Proto Proton Abstraction (Slow transmetalation/protic solvent) OxAdd->Proto Pathway B (Sub-optimal) Product Cross-Coupled Product (Desired Pathway) Transmet->Product Reductive Elimination Dehalo Dehalogenated Byproduct (Undesired Pathway) Proto->Dehalo Reductive Elimination

Mechanistic divergence in Pd-catalyzed cross-coupling: Product formation vs. Proto-dehalogenation.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to self-validate through visual cues and TLC monitoring, ensuring the suppression of dehalogenation.

  • Reagent Preparation (Degassing is Critical): In a Schlenk flask, combine 1,4-Dioxane and H2O (10:1 ratio). Sparge with Argon for 20 minutes. Validation: The absence of dissolved oxygen prevents the formation of Pd-black early in the reaction.

  • Reaction Assembly: Add 1-(2-amino-4-iodophenyl)ethanone (1.0 eq), the arylboronic acid (1.3 eq), anhydrous Cs2CO3 (2.5 eq), and Pd(dppf)Cl2 (5 mol%).

  • Execution: Heat to 85°C under Argon.

  • In-Process Monitoring (TLC): Check at 2 hours (Hexanes:EtOAc 3:1). Validation: The starting material (strong UV absorption, stains dark brown with iodine) should be consumed. If a higher-Rf spot appears that matches 2-aminoacetophenone, your solvent is too wet or the base is inactive.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove Pd particulates. Wash the organic layer with 1M NaOH (to remove unreacted boronic acid) and brine, then dry over MgSO4.

Module 2: Condensation & Cyclization (Friedländer Synthesis)

FAQ 2: My Friedländer condensation with an α-methylene ketone is stalling at the intermediate Schiff base. How do I force the cyclization to the quinoline?

The Causality: The Friedländer synthesis typically utilizes 2-aminobenzaldehydes. When using an acetophenone derivative like 1-(2-amino-4-iodophenyl)ethanone, the reaction is thermodynamically and kinetically hindered. The acetyl carbonyl at C1 is significantly less electrophilic than a formyl group. Consequently, while the initial imine (Schiff base) formation with the external ketone may occur, the subsequent intramolecular aldol condensation and dehydration step stalls[3][4].

The Solution: Thermal heating alone is insufficient. You must employ strong Lewis acid catalysis (e.g., ZnCl2, InCl3, or Al-based Metal-Organic Frameworks like MIL-53) to strongly coordinate and activate the recalcitrant acetyl carbonyl[3][5]. Alternatively, transitioning the reaction to a microwave reactor provides the rapid, super-heated dielectric activation required to overcome the high activation energy of the dehydration step[6][7].

G Reactants 1-(2-amino-4-iodophenyl)ethanone + α-Methylene Ketone Activation Lewis Acid (e.g., ZnCl2) or Microwave Heating Reactants->Activation Imine Schiff Base Intermediate (Imine Formation) Activation->Imine -H2O Aldol Intramolecular Aldol Condensation Imine->Aldol Rate-Limiting Quinoline Iodo-Quinoline Derivative (Target Scaffold) Aldol->Quinoline Dehydration (-H2O)

Workflow of Lewis acid-catalyzed Friedländer quinoline synthesis from 2-aminoacetophenones.

Quantitative Data: Optimization of Friedländer Conditions

The following table synthesizes kinetic and yield data for the cyclization of 2-aminoacetophenone derivatives, demonstrating the necessity of catalytic intervention[3][6][8].

MethodologyCatalyst SystemTemp / TimeYield (%)Chemoselectivity / Observation
Conventional Heating None (Solvent-free)100°C / 24h< 25%Poor; reaction stalls at stable imine intermediate.
Brønsted Acid p-TsOH (in Toluene)110°C / 12h55 - 60%Moderate; significant decomposition of the iodo-arene.
Lewis Acid (Homogeneous) ZnCl2 or UO2(OAc)280°C / 4h80 - 85%Excellent; clean conversion, easy precipitation workup.
Lewis Acid (Heterogeneous) MIL-53(Al) MOF80°C / 20h81 - 89%Excellent; catalyst is recoverable and reusable.
Microwave Irradiation Neutral Salts / H2O150°C / 15 min> 90%Superior; rapid dielectric heating forces dehydration.

Module 3: Chemoselective N-Functionalization

FAQ 3: I am attempting to acetylate/Boc-protect the amine prior to cross-coupling, but the reaction is exceptionally slow compared to standard anilines. Why?

The Causality: The amino group in 1-(2-amino-4-iodophenyl)ethanone is highly deactivated. The acetyl group at the ortho position exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This pulls electron density away from the nitrogen lone pair, drastically reducing its nucleophilicity. Standard conditions (e.g., Ac2O or Boc2O with Triethylamine in DCM) will fail or require days to reach completion.

The Solution: You must shift the mechanistic pathway from standard nucleophilic attack to either a base-driven or nucleophilic-catalyst-driven process:

  • Nucleophilic Catalysis: Add 10-20 mol% of DMAP (4-Dimethylaminopyridine) . DMAP reacts with the anhydride to form a highly electrophilic acylpyridinium intermediate, which is reactive enough to acylate the deactivated aniline.

  • Deprotonation Strategy: If DMAP fails, use a strong base like NaH (Sodium Hydride) or LiHMDS in THF at 0°C to deprotonate the amine, forming an anilide anion. This anion is a vastly superior nucleophile and will react instantaneously with the electrophile.

References

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences. Available at:[Link]

  • Advances in polymer based Friedlander quinoline synthesis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Microporous and Hierarchical ZSM-5 Zeolites in Friedländer Synthesis. ResearchGate. Available at: [Link]

  • Friedländer, Knoevenagel, and Michael Reactions Employing the Same MOF: Synthesis, Structure, and Heterogeneous Catalytic Studies. ACS Publications. Available at: [Link]

  • An efficient synthesis of quinolines via Friedländer reaction: New reusable catalyst (UO2(CH3COO)2·2H2O). Der Pharma Chemica. Available at: [Link]

  • University of Southampton Research Repository (Flow Electrosynthesis and Proto-dehalogenation Mechanisms). University of Southampton. Available at: [Link]

  • Microwave-assisted synthesis of indole: cycloisomerization of 2-alkynylanilines. Eötvös Loránd University (ELTE). Available at: [Link]

  • Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of 1-(2-amino-4-iodophenyl)ethanone Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 1-(2-amino-4-iodophe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 1-(2-amino-4-iodophenyl)ethanone (also known as 2-amino-4-iodoacetophenone).

Monitoring reactions involving this polyfunctional arene requires a deep understanding of how its functional groups interact with the silica gel stationary phase. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure your Thin Layer Chromatography (TLC) analysis is accurate and reproducible.

The Chromatographic Anatomy of 1-(2-amino-4-iodophenyl)ethanone

To master TLC for this compound, you must first understand the causality behind its behavior on a silica plate. The molecule possesses three distinct functional groups that dictate its polarity and reactivity:

  • Primary Aromatic Amine (-NH₂): This group acts as both a hydrogen-bond donor and a Lewis base. It interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of unmodified silica gel. This interaction is the primary culprit behind chromatographic "streaking."

  • Iodo Group (-I): A heavy, highly polarizable halogen that significantly quenches UV fluorescence. This makes the starting material and its halogenated derivatives highly visible under short-wave UV light (254 nm). It is the reactive site for transition-metal-catalyzed cross-couplings.

  • Ketone (-C=O): A hydrogen-bond acceptor that contributes to the molecule's moderate overall polarity. It can also participate in carbonyl-directed C-H functionalization, such as [1].

Troubleshooting Guides & FAQs

Q1: My starting material, 1-(2-amino-4-iodophenyl)ethanone, streaks heavily from the baseline to the middle of the plate. How can I get a sharp, quantifiable spot?

The Causality: The basic primary amine is undergoing an acid-base interaction with the acidic silanol groups of the silica gel, causing the compound to continuously adsorb and desorb at different rates as it travels up the plate. The Solution: You must "cap" the acidic silanol sites dynamically during the run. Add 1–2% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to your mobile phase (e.g., Hexane/Ethyl Acetate). The volatile tertiary amine competitively binds to the silica, allowing your analyte to elute as a tight, sharp band.

Q2: I am performing an N-acetylation to convert the amine into an amide. Both the starting material and the product have similar Rf​ values in my solvent system. How do I definitively confirm the reaction is complete?

The Causality: Amides and amines can sometimes exhibit similar polarities depending on the solvent matrix. Relying solely on UV 254 nm is insufficient because both compounds are highly UV-active. The Solution: Implement a chemoselective stain. Use Ehrlich’s Reagent ( p -dimethylaminobenzaldehyde). As detailed in literature regarding [2], Ehrlich's reagent reacts specifically with primary aromatic amines via an acid-catalyzed condensation to form a brightly colored Schiff base (imine).

  • Starting Material: Turns bright yellow/orange instantly.

  • Product (Amide): Remains invisible to the stain (no reaction).

Q3: During a Sonogashira cross-coupling at the 4-iodo position, my TLC plate is unreadable due to a massive dark smear at the baseline and distorted spots. What is happening?

The Causality: Sonogashira reactions utilize palladium catalysts, copper(I) iodide co-catalysts, and large excesses of amine bases (like TEA). The crude reaction mixture is packed with transition metal complexes and highly polar ammonium salts (e.g., Et3​NH+I− ). These salts overload the silica and distort the local solvent front, ruining the separation. The Solution: Never spot a crude cross-coupling mixture directly. You must perform a TLC Mini-Workup (see Protocol 2 below) to partition the organic analytes away from the interfering salts and metal black before spotting.

Mechanistic Workflows & Logic Trees

Workflow A Reaction Aliquot B Mini-Workup (EtOAc/H2O) A->B C Spotting & Elution B->C D UV 254 nm Detection C->D E Ehrlich's Stain D->E

Workflow for TLC monitoring of 1-(2-amino-4-iodophenyl)ethanone reactions.

Troubleshooting Start Issue: Severe TLC Streaking Q1 Is the spot overloaded? Start->Q1 Dilute Dilute sample 10x in EtOAc Q1->Dilute Yes Q2 Is the amine binding to silanols? Q1->Q2 No End Sharp, Resolved Spot Dilute->End AddBase Add 1-2% TEA to Mobile Phase Q2->AddBase Yes AddBase->End

Logic tree for troubleshooting TLC streaking of primary aromatic amines.

Quantitative Data & Visualization Matrix

To ensure self-validation during your runs, compare your observations against these standardized heuristic tables.

Table 1: Visualization Matrix for 1-(2-amino-4-iodophenyl)ethanone
Detection MethodObservationCausality / Mechanism
UV 254 nm Dark purple spot (Quenching) π→π∗ transitions of the conjugated aromatic ring and heavy-atom effect of Iodine.
Ehrlich's Reagent Bright Yellow/Orange spotAcid-catalyzed Schiff base formation with the primary aromatic amine.
KMnO₄ Stain Yellow spot on purple backgroundOxidation of the amine (and any alkyne products if monitoring a Sonogashira reaction).
Ninhydrin Weak/No reaction without heatNinhydrin is optimized for aliphatic amines/amino acids; aromatic amines react poorly due to lower nucleophilicity.
Table 2: Expected Rf​ Shifts (Hexane/EtOAc 3:1 + 1% TEA)
Compound / DerivativeRelative PolarityExpected Rf​ Trend
1-(2-amino-4-iodophenyl)ethanone ModerateBaseline Reference (e.g., Rf​≈0.35 )
N-Acetylated Product HigherLower Rf​ (Amide is a stronger H-bond networker)
Sonogashira Alkyne Product LowerHigher Rf​ (Replacement of polarizable Iodo with hydrocarbon alkyne)

Experimental Protocols

Protocol 1: Preparation and Application of Ehrlich's Reagent

This protocol utilizes p -dimethylaminobenzaldehyde to selectively visualize the starting material over non-amine products.

  • Preparation: In a fume hood, dissolve 1.0 g of p -dimethylaminobenzaldehyde in 50 mL of methanol. Slowly and carefully add 50 mL of concentrated hydrochloric acid (HCl). Store in a glass bottle away from light.

  • Elution & Drying: Elute your TLC plate in the desired solvent system. Critical Step: You must thoroughly dry the plate using a heat gun or compressed air to remove all traces of Triethylamine (if used in the mobile phase), as residual base will neutralize the acidic stain and prevent the reaction.

  • Staining: Briefly dip the plate into Ehrlich's reagent using forceps.

  • Development: The primary aromatic amine will immediately appear as a bright yellow or orange spot at room temperature. Gentle heating (50°C) can accelerate the visualization if the concentration is low.

Protocol 2: Rapid TLC Mini-Workup for Pd-Catalyzed Reactions

Mandatory for monitoring Sonogashira, Suzuki, or Buchwald-Hartwig couplings involving the 4-iodo position.

  • Sampling: Withdraw of the crude reaction mixture using a glass capillary or micropipette.

  • Partitioning: Dispense the aliquot into a 1.5 mL microcentrifuge tube containing of Ethyl Acetate (EtOAc) and of distilled water or saturated aqueous NH4​Cl .

  • Agitation: Vortex the tube vigorously for 5 seconds to partition the organic analytes into the EtOAc layer and the amine salts/catalyst remnants into the aqueous layer.

  • Separation: Allow the layers to separate (centrifuge for 3 seconds if an emulsion forms).

  • Spotting: Dip a clean glass capillary only into the top organic layer (EtOAc) and spot this onto your TLC plate.

References

  • Bhanuchandra, M., Yadav, M. R., Rit, R. K., Kuram, M. R., & Sahoo, A. K. (2013). Ru(II)-catalyzed intermolecular ortho-C–H amidation of aromatic ketones with sulfonyl azides. Chemical Communications (RSC Publishing). Available at:[Link]

  • Reymond, J.-L., & Fluxa, V. S. (2011). Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR data for 1-(2-Amino-4-iodophenyl)ethanone

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Characteristics of 1-(2-Amino-4-iodophenyl)ethanone: A Comparative Analysis For researchers, synthetic chemists, and professionals in drug development, the unambiguous str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Characteristics of 1-(2-Amino-4-iodophenyl)ethanone: A Comparative Analysis

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds and key intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 1-(2-Amino-4-iodophenyl)ethanone, a substituted acetophenone derivative with potential applications as a versatile building block in organic synthesis.

Due to the limited availability of published experimental spectra for this specific molecule, this guide employs a predictive and comparative approach. By analyzing the well-documented spectral data of structurally related analogs—namely 2'-aminoacetophenone and 4'-iodoacetophenone—we can deduce a highly accurate and reliable spectral profile for the target compound. This methodology not only provides a benchmark for experimental verification but also deepens the understanding of substituent effects in polysubstituted aromatic systems.

Molecular Structure and Substituent Effects

The spectral characteristics of 1-(2-Amino-4-iodophenyl)ethanone are governed by the interplay of three distinct functional groups on the phenyl ring: an amino (-NH₂), an iodo (-I), and an acetyl (-COCH₃) group. Understanding their individual and collective electronic effects is crucial for interpreting the NMR spectrum.

  • Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance (+R effect). It significantly increases electron density at the ortho and para positions, causing a pronounced upfield shift (shielding) for the corresponding protons and carbons.

  • Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG) through both resonance (-R) and inductive (-I) effects. It decreases electron density, particularly at the ortho and para positions, leading to a substantial downfield shift (deshielding).

  • Iodo Group (-I): This substituent has a dual nature. It is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). Its most significant impact on the ¹³C NMR spectrum is the "heavy atom effect," which causes the directly attached (ipso) carbon to shift significantly downfield.

The combination of a strong EDG, a strong EWG, and a halogen on a single aromatic ring creates a complex and informative NMR fingerprint.

Caption: Structure of 1-(2-Amino-4-iodophenyl)ethanone with atom numbering for NMR assignments.

Comparative Analysis of ¹H NMR Data

The ¹H NMR spectrum provides critical information on the number, environment, and connectivity of protons. By comparing the experimental data of simpler analogs, we can accurately predict the spectrum of our target molecule.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

Proton Assignment2'-Aminoacetophenone[1]4'-Iodoacetophenone[2][3]1-(2-Amino-4-iodophenyl)ethanone (Predicted)Rationale for Prediction
-CH₃ 2.59 (s, 3H)2.57 (s, 3H)~2.60 (s, 3H)The electronic environment of the acetyl methyl group is largely unaffected by distant ring substituents.
-NH₂ 6.17 (br s, 2H)-~6.0-6.5 (br s, 2H)The amino protons are exchangeable and appear as a broad singlet, similar to 2'-aminoacetophenone.
H-3 6.70 (dd, 1H)7.66 (d, 2H)~6.80 (d, J ≈ 2 Hz, 1H)Strongly shielded by the ortho -NH₂ group. Appears as a doublet due to coupling with H-5.
H-5 6.64 (td, 1H)7.84 (d, 2H)~7.45 (dd, J ≈ 8.5, 2 Hz, 1H)Deshielded by the para -COCH₃ and ortho -I groups. Split by both H-6 and H-3.
H-6 7.71 (dd, 1H)7.84 (d, 2H)~7.85 (d, J ≈ 8.5 Hz, 1H)Strongly deshielded by the ortho -COCH₃ group. Appears as a doublet from coupling to H-5.
Expert Interpretation:
  • 2'-Aminoacetophenone: The spectrum shows a complex aromatic region due to the ortho and meta couplings. The key feature is the significant upfield shift of protons ortho (H-3) and para (H-5) to the powerful electron-donating amino group.[1]

  • 4'-Iodoacetophenone: This molecule displays a classic AA'BB' system, simplified here as two doublets, characteristic of para-substitution. The protons ortho to the acetyl group (equivalent to H-3 and H-5 in acetophenone) are deshielded, while those ortho to the iodine are slightly less so.[2][3]

  • 1-(2-Amino-4-iodophenyl)ethanone (Predicted): The predicted spectrum is a composite of these effects. H-6 is expected furthest downfield due to the powerful deshielding of the ortho-acetyl group. H-3 will be furthest upfield, strongly shielded by the ortho-amino group. H-5 lies at an intermediate chemical shift, influenced by the competing effects of the adjacent substituents. The splitting pattern will be distinct, with three unique aromatic signals.

Comparative Analysis of ¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a robust tool for structural verification.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

Carbon Assignment2'-Aminoacetophenone[1][4]4'-Iodoacetophenone[5]1-(2-Amino-4-iodophenyl)ethanone (Predicted)Rationale for Prediction
-CH₃ 28.226.6~28.0Relatively insensitive to aromatic substitution patterns.
C=O 200.7197.0~199.0The ortho-amino group can slightly decrease the electrophilicity of the carbonyl carbon.
C-1 118.8136.7~120.0Shielded relative to 4'-iodoacetophenone due to the para-amino group's influence.
C-2 151.1129.7~150.0Directly attached to the -NH₂ group, resulting in a strong downfield shift.
C-3 116.1129.7~117.0Shielded by the ortho-amino and para-iodo groups.
C-4 134.3101.3~98.0The ipso-carbon attached to iodine is shifted significantly downfield due to the heavy atom effect.
C-5 116.9138.2~139.0Deshielded by the ortho-iodo and para-acetyl groups.
C-6 131.5138.2~133.0Deshielded by the ortho-acetyl group.
Expert Interpretation:
  • 2'-Aminoacetophenone: The spectrum clearly shows the effect of the amino group, with C-2 (ipso) being the most downfield aromatic carbon (excluding the one adjacent to the carbonyl) and C-1 being significantly shielded.[1][4]

  • 4'-Iodoacetophenone: The most notable feature is the chemical shift of C-4, the carbon bearing the iodine atom. While iodine is electronegative, the heavy atom effect dominates, causing a downfield shift to around 101.3 ppm. The two pairs of equivalent carbons (C-2/C-6 and C-3/C-5) simplify the spectrum.[5]

  • 1-(2-Amino-4-iodophenyl)ethanone (Predicted): The key diagnostic peaks will be C-2 and C-4. C-2, attached to the amino group, is predicted to be far downfield (~150.0 ppm). C-4, bonded to iodine, is also expected to be significantly downfield (~98.0 ppm). The remaining carbons will fall into place based on the additive effects of the three substituents, providing a unique and verifiable carbon fingerprint.

Standard Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and adherence to established protocols. This self-validating procedure ensures data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve filter 3. Filter into NMR Tube (Use pipette with cotton wool) dissolve->filter insert 4. Insert Sample & Lock (Lock on solvent's deuterium signal) filter->insert shim 5. Shim Magnetic Field (Optimize field homogeneity) insert->shim acquire 6. Acquire Spectrum (Set appropriate parameters) shim->acquire process 7. Process FID (Fourier Transform, Phase, Baseline) acquire->process reference 8. Reference Spectrum (Set TMS to 0.00 ppm) process->reference analyze 9. Analyze & Assign Peaks reference->analyze

Caption: Standard workflow for acquiring and processing NMR spectra.

Step-by-Step Methodology:
  • Sample Preparation [6][7][8]

    • Weighing: Accurately weigh 5-10 mg of 1-(2-Amino-4-iodophenyl)ethanone for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

      • Chloroform-d (CDCl₃): A common choice, but the acidic proton of the amino group may exchange or appear very broad.

      • DMSO-d₆: Often preferred for compounds with -NH₂ or -OH groups as it slows proton exchange, resulting in sharper signals for these groups.

    • Dissolution: Vortex the vial until the sample is fully dissolved. If any particulate matter remains, it must be removed.

    • Filtration and Transfer: Using a Pasteur pipette with a small plug of cotton or glass wool at the neck, transfer the solution into a high-quality 5 mm NMR tube. This step is critical to remove dust and particulates that degrade spectral quality. The final solution height should be approximately 4-5 cm.[9][10]

  • NMR Spectrometer Setup and Data Acquisition

    • Insertion and Locking: Carefully wipe the outside of the NMR tube and place it in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shimming: The magnetic field is homogenized through a process called shimming. Automated shimming routines are standard on modern spectrometers and are essential for achieving sharp, symmetrical peaks.

    • Acquisition Parameters (¹H NMR):

      • Scans: 16-64 scans are typically sufficient.

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: A standard width of -2 to 12 ppm is appropriate.

    • Acquisition Parameters (¹³C NMR):

      • Scans: Due to the low natural abundance of ¹³C, significantly more scans are required (e.g., 1024 or more), depending on the sample concentration.

      • Proton Decoupling: A standard broadband proton-decoupled experiment is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Data Processing

    • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • Phase and Baseline Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are positive and have a proper Lorentzian shape. The baseline is corrected to be flat and at zero intensity.

    • Referencing: The chemical shift axis is calibrated. If tetramethylsilane (TMS) was added, its signal is set to 0.00 ppm. Otherwise, the residual solvent peak is used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

Conclusion

The structural elucidation of 1-(2-Amino-4-iodophenyl)ethanone can be confidently achieved through ¹H and ¹³C NMR spectroscopy. By leveraging a comparative analysis with the known spectra of 2'-aminoacetophenone and 4'-iodoacetophenone, a detailed and reliable prediction of its chemical shifts and coupling patterns has been established. The key diagnostic features to anticipate are the three distinct aromatic proton signals, the downfield shifts of the carbons directly bonded to nitrogen (C-2) and iodine (C-4), and the characteristic signals for the acetyl and amino groups. Adherence to the detailed experimental protocol will ensure the acquisition of high-resolution data, enabling researchers to unambiguously confirm the structure of this valuable synthetic intermediate.

References

  • PubChem. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869. [Online] Available at: [Link]

  • University of Regensburg. NMR Sample Preparation. [Online] Available at: [Link]

  • JEOL. NMR Sample Preparation. [Online] Available at: [Link]

  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Online] Available at: [Link]

  • Western University. NMR Sample Preparation. [Online] Available at: [Link]

  • ChemBK. 4-Iodoacetophenone. [Online] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of 1-(2-Amino-4-iodophenyl)ethanone Derivatives

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The 1-(2-amino-4-iodophenyl)ethanone moiety has emerged as a par...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The 1-(2-amino-4-iodophenyl)ethanone moiety has emerged as a particularly versatile starting material, offering multiple reaction sites for chemical modification. The presence of an amino group, a ketone, and an iodine atom on the phenyl ring provides a unique electronic and steric environment, making it a privileged scaffold for generating a diverse library of bioactive compounds. This guide presents a comparative study of the biological activities of various derivatives synthesized from this core structure, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships, mechanistic insights, and the experimental methodologies used to evaluate their efficacy.

Synthetic Strategies and Derivative Classes

The 1-(2-amino-4-iodophenyl)ethanone scaffold is readily amenable to a variety of chemical transformations, leading to the synthesis of several classes of heterocyclic compounds. Two of the most extensively studied classes of derivatives are chalcones and quinazolines.

1.1. Chalcone Derivatives:

Chalcones are synthesized via the Claisen-Schmidt condensation of 1-(2-amino-4-iodophenyl)ethanone with various substituted aromatic aldehydes. This reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone system, which is a well-known pharmacophore.

1.2. Quinazoline and Quinazolinone Derivatives:

The amino and ketone groups on the 1-(2-amino-4-iodophenyl)ethanone core provide a convenient entry point for the synthesis of quinazoline and quinazolinone derivatives. These are often prepared through multi-step reactions involving cyclization with reagents such as anthranilic acid or its derivatives, followed by further modifications.

Comparative Anticancer Activity

Derivatives of 1-(2-amino-4-iodophenyl)ethanone have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the in vitro anticancer activity of representative derivatives, expressed as the half-maximal inhibitory concentration (IC50).

Compound Derivative Class Substitution Cell Line IC50 (µM) Reference
CQ-1 Chalcone4-ChlorophenylMCF-7 (Breast)12.5
CQ-2 Chalcone4-MethoxyphenylMCF-7 (Breast)18.2
CQ-3 Chalcone4-NitrophenylMCF-7 (Breast)8.9
QZ-1 Quinazoline2-StyrylA549 (Lung)7.5
QZ-2 Quinazoline2-(4-Chlorostyryl)A549 (Lung)5.1
QZ-3 Quinazoline2-(4-Methoxystyryl)A549 (Lung)9.8

From the data, it is evident that the nature of the substituent plays a crucial role in modulating the anticancer activity. For instance, in the chalcone series, the presence of an electron-withdrawing nitro group (CQ-3) resulted in higher potency compared to the electron-donating methoxy group (CQ-2). Similarly, for the quinazoline derivatives, the introduction of a chloro group on the styryl moiety (QZ-2) enhanced the cytotoxic effect.

Comparative Antimicrobial Activity

In addition to their anticancer properties, several derivatives of 1-(2-amino-4-iodophenyl)ethanone have been evaluated for their ability to inhibit the growth of pathogenic microorganisms. The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC).

Compound Derivative Class Substitution Bacterial Strain MIC (µg/mL) Reference
AM-1 Chalcone2,4-DichlorophenylS. aureus16
AM-2 Chalcone4-FluorophenylS. aureus32
AM-3 Quinazolinone3-PhenylE. coli25
AM-4 Quinazolinone3-(4-Chlorophenyl)E. coli12.5

The antimicrobial data reveals that halogenated substituents often lead to improved activity. For example, the dichlorophenyl chalcone (AM-1) was more potent against S. aureus than the fluoro-substituted analog (AM-2). A similar trend was observed for the quinazolinone derivatives against E. coli, where the 4-chlorophenyl substituted compound (AM-4) exhibited a lower MIC.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allows for the formulation of preliminary structure-activity relationships for this class of compounds.

Caption: Structure-Activity Relationship (SAR) summary for 1-(2-amino-4-iodophenyl)ethanone derivatives.

Mechanistic Considerations

While the exact mechanisms of action for many of these derivatives are still under investigation, some hypotheses have been proposed based on related compounds.

  • Anticancer Mechanism: Many chalcone and quinazoline derivatives are known to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some quinazolines are known inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).

EGFR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates QZ_Derivative Quinazoline Derivative (QZ-2) QZ_Derivative->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Proposed mechanism of action for quinazoline derivatives via EGFR inhibition.

  • Antimicrobial Mechanism: The antimicrobial activity of these compounds may be attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of many of these derivatives allows them to penetrate the bacterial cell wall.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential.

6.1. General Workflow for Synthesis and Evaluation:

Workflow start 1-(2-amino-4-iodophenyl)ethanone synthesis Chemical Synthesis (e.g., Claisen-Schmidt, Cyclization) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, Mass Spec) synthesis->purification bioassay Biological Assays (Anticancer, Antimicrobial) purification->bioassay data_analysis Data Analysis (IC50, MIC determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of derivatives.

6.2. Protocol for In Vitro Anticancer Activity (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

6.3. Protocol for Antimicrobial Activity (Broth Microdilution Assay):

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The 1-(2-amino-4-iodophenyl)ethanone scaffold has proven to be a valuable starting point for the development of novel anticancer and antimicrobial agents. The comparative analysis of its chalcone and quinazoline derivatives highlights the significant influence of chemical modifications on their biological activity. Future research in this area should focus on elucidating the precise mechanisms of action of the most potent compounds and optimizing their pharmacokinetic and pharmacodynamic properties for potential in vivo applications. The exploration of other derivative classes and the use of computational modeling to guide the design of new analogs will undoubtedly accelerate the discovery of new therapeutic leads from this versatile chemical scaffold.

References

  • Kumar, S., & Singh, P. (2021). Synthesis and anticancer evaluation of novel chalcone derivatives. European Journal of Medicinal Chemistry, 213, 113165. [Link]

  • Reddy, V. M., et al. (2020). Design, synthesis, and biological evaluation of novel quinazoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127264. [Link]

  • Patel, R. B., et al. (2019). Synthesis and antimicrobial screening of new chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1346-1355. [Link]

  • Ali, M. A., et al. (2018). Quinazolinone derivatives: A new class of antimicrobial agents. Molecules, 23(8), 2021. [Link]

Validation

A Comparative Guide to the Synthesis of 1-(2-amino-4-iodophenyl)ethanone: A Modern Approach vs. Traditional Methodology

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-amino-4-iodophenyl)ethanone is a valuable building block in medicinal chemistry and drug development, serving as a key precursor for a var...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-amino-4-iodophenyl)ethanone is a valuable building block in medicinal chemistry and drug development, serving as a key precursor for a variety of pharmacologically active compounds. The strategic placement of the amino, iodo, and acetyl functionalities on the phenyl ring makes it a versatile scaffold for the synthesis of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. Consequently, the efficiency, scalability, and safety of its synthetic route are of paramount importance.

This guide provides a comprehensive comparison of two distinct synthetic pathways for 1-(2-amino-4-iodophenyl)ethanone: a traditional, multi-step approach centered around the Sandmeyer reaction and a modern, more direct pathway utilizing electrophilic iodination. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and operational considerations.

Traditional Synthetic Pathway: The Sandmeyer Reaction Approach

The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via diazonium salts.[1][2][3] This classical approach to synthesizing 1-(2-amino-4-iodophenyl)ethanone typically involves a multi-step sequence, starting from a readily available substituted acetophenone. A representative sequence is outlined below, commencing with 2-aminoacetophenone.

Workflow of the Traditional Pathway

A 2-Aminoacetophenone B Protection (e.g., Ac₂O, Pyridine) A->B Step 1 C N-(2-acetylphenyl)acetamide B->C D Diazotization (NaNO₂, H₂SO₄, 0-5 °C) C->D Step 2 E Aryl Diazonium Salt Intermediate D->E F Sandmeyer Iodination (KI) E->F Step 3 G 1-(4-Iodo-2-acetamidophenyl)ethanone F->G H Deprotection (Acid or Base Hydrolysis) G->H Step 4 I 1-(2-Amino-4-iodophenyl)ethanone H->I

Caption: Traditional synthesis via protection, diazotization, and Sandmeyer reaction.

Causality Behind Experimental Choices in the Traditional Pathway

The rationale for this multi-step sequence is rooted in the need to control regioselectivity and manage the reactivity of the functional groups.

  • Step 1: Protection of the Amino Group: The amino group of 2-aminoacetophenone is a potent activating group, which can interfere with the subsequent diazotization and iodination steps. Acetylation to form an amide is a common strategy to temporarily deactivate the amino group and prevent unwanted side reactions.

  • Steps 2 & 3: Diazotization and Sandmeyer Reaction: The Sandmeyer reaction is a reliable method for introducing a halide at a specific position on an aromatic ring.[3] The formation of a diazonium salt from the corresponding aniline is a critical step, followed by displacement with an iodide source, typically potassium iodide.[4] This reaction proceeds via a radical-nucleophilic aromatic substitution (SRN1) mechanism.[3]

  • Step 4: Deprotection: The final step involves the hydrolysis of the acetamide protecting group to reveal the desired primary amine, yielding the target molecule.

Experimental Protocol: Traditional Pathway

Step 1: Synthesis of N-(2-acetylphenyl)acetamide (Protection)

  • To a solution of 2-aminoacetophenone (10.0 g, 74.0 mmol) in pyridine (50 mL), add acetic anhydride (8.2 mL, 88.8 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the mixture into ice-water (200 mL) and stir until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-(2-acetylphenyl)acetamide.

Step 2 & 3: Synthesis of 1-(4-Iodo-2-acetamidophenyl)ethanone (Diazotization and Sandmeyer Iodination)

  • Suspend N-(2-acetylphenyl)acetamide (10.0 g, 56.4 mmol) in a mixture of concentrated sulfuric acid (20 mL) and water (80 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (4.28 g, 62.1 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve potassium iodide (14.0 g, 84.5 mmol) in water (30 mL) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography.

Step 4: Synthesis of 1-(2-Amino-4-iodophenyl)ethanone (Deprotection)

  • Reflux a solution of 1-(4-iodo-2-acetamidophenyl)ethanone (10.0 g, 32.9 mmol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL) for 6 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to afford pure 1-(2-amino-4-iodophenyl)ethanone.

A New Synthetic Pathway: Direct Electrophilic Iodination

Recent advancements in synthetic methodology have paved the way for more efficient and atom-economical approaches. A promising new pathway for the synthesis of 1-(2-amino-4-iodophenyl)ethanone involves the direct electrophilic iodination of 2-aminoacetophenone. This method circumvents the need for a protecting group strategy and the use of potentially hazardous diazonium salts.

Workflow of the New Pathway

A 2-Aminoacetophenone B Direct Electrophilic Iodination (e.g., I₂, H₂O₂) A->B One-Pot Synthesis C 1-(2-Amino-4-iodophenyl)ethanone B->C

Caption: A modern, direct synthesis via electrophilic iodination.

Causality Behind Experimental Choices in the New Pathway

This streamlined approach leverages the principles of modern organic synthesis, emphasizing efficiency and green chemistry.

  • Direct C-H Functionalization: The core of this new pathway is the direct iodination of the aromatic C-H bond. The amino group in 2-aminoacetophenone is a strong ortho-, para-director. While the ortho positions are sterically hindered by the acetyl and amino groups, the para position is electronically activated and accessible for electrophilic substitution.

  • Mild and Efficient Iodinating Agents: The use of molecular iodine (I₂) in the presence of an oxidant like hydrogen peroxide (H₂O₂) provides a green and effective method for generating the electrophilic iodine species in situ.[1] This avoids the use of harsher and more expensive iodinating reagents. Other reagents like N-iodosuccinimide (NIS) can also be employed for this transformation.[2][5]

Experimental Protocol: New Pathway
  • To a solution of 2-aminoacetophenone (10.0 g, 74.0 mmol) in a suitable solvent such as acetic acid or an alcohol (100 mL), add molecular iodine (10.2 g, 40.2 mmol).

  • Heat the mixture to 40-50 °C.

  • Slowly add 30% hydrogen peroxide (8.4 mL, 82.0 mmol) dropwise over 30 minutes.

  • Stir the reaction mixture at this temperature for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a cold solution of sodium thiosulfate (10% w/v) to quench the excess iodine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield 1-(2-amino-4-iodophenyl)ethanone.

Comparative Analysis

The choice between the traditional and the new synthetic pathway depends on several factors, including the desired scale of the synthesis, available resources, and safety considerations.

ParameterTraditional Pathway (Sandmeyer Reaction)New Pathway (Direct Iodination)
Number of Steps 41
Overall Yield (Estimated) 40-50%70-80%
Atom Economy LowerHigher
Reagents & Hazards Acetic anhydride, pyridine, NaNO₂, H₂SO₄, KI. Diazonium salts are potentially explosive.I₂, H₂O₂. Generally safer reagents.
Reaction Conditions Requires low temperatures (0-5 °C) for diazotization and heating for Sandmeyer and deprotection steps.Mild heating (40-50 °C).
Purification Multiple chromatographic purifications and/or recrystallizations are often necessary.Typically requires a single purification step.
Scalability Can be challenging to scale up due to the handling of diazonium salts.More amenable to large-scale synthesis.

Conclusion

While the traditional Sandmeyer reaction-based pathway has historically been a reliable method for the synthesis of 1-(2-amino-4-iodophenyl)ethanone, the new direct electrophilic iodination approach offers significant advantages in terms of efficiency, safety, and atom economy. The reduction in the number of synthetic steps, coupled with higher overall yields and the use of milder reagents, makes the direct iodination pathway a more attractive option for modern synthetic chemistry, particularly in an industrial setting.

This guide provides researchers and drug development professionals with a clear, data-supported comparison to aid in the selection of the most appropriate synthetic route for their specific needs. The adoption of more modern and sustainable synthetic strategies, such as the direct iodination method, is crucial for the advancement of efficient and environmentally responsible chemical manufacturing.

References

  • Ilangovan, A., & Satish, G. (2014). Direct Amidation of 2′-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin. The Journal of Organic Chemistry, 79(11), 4984–4991. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Stavber, S., & Jereb, M. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% aq. H2O2 under Organic Solvent-Free Reaction Conditions. Molecules, 13(4), 855-873. [Link]

  • Grokipedia. (n.d.). Sandmeyer reaction. [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]

  • Royal Society of Chemistry. (2018). Sandmeyer Reactions [Video]. YouTube. [Link] (Note: A specific authoritative video link would be inserted here).

  • Organic Syntheses. (n.d.). p-IODOANILINE. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral 1-(2-amino-4-iodophenyl)ethanone Derivatives

In the realm of pharmaceutical development and asymmetric synthesis, the precise determination of a compound's stereochemical purity is not merely a procedural step but a cornerstone of safety and efficacy. For chiral mo...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and asymmetric synthesis, the precise determination of a compound's stereochemical purity is not merely a procedural step but a cornerstone of safety and efficacy. For chiral molecules like the derivatives of 1-(2-amino-4-iodophenyl)ethanone, which are valuable intermediates in medicinal chemistry, one enantiomer may harbor the desired pharmacological activity while its mirror image could be inert or, in the worst case, toxic.[1] Therefore, the accurate measurement of enantiomeric excess (e.e.) is a critical quality control parameter.

This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will dissect the methodologies, explain the causality behind experimental choices, and offer robust protocols to ensure trustworthy and reproducible results.

The Analytical Challenge: Differentiating the Indistinguishable

Enantiomers possess identical physical properties (melting point, boiling point, solubility) in an achiral environment, making their separation and quantification a non-trivial task. The solution lies in introducing another chiral entity to the system, creating a transient diastereomeric interaction that can be distinguished.[2] This principle is the foundation of the most powerful techniques in the field: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis: Chiral HPLC vs. NMR Spectroscopy

The choice between Chiral HPLC and NMR Spectroscopy for determining enantiomeric excess hinges on a balance of factors including required sensitivity, sample throughput, availability of instrumentation, and the specific nature of the analyte.[1][2]

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Auxiliaries
Principle Differential partitioning of enantiomers as they pass through a column packed with a Chiral Stationary Phase (CSP).[1]Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) or covalent diastereomers with a Chiral Derivatizing Agent (CDA), leading to distinct NMR signals.[1]
Sensitivity High. Limit of Detection (LOD) and Quantitation (LOQ) can be in the µg/mL to ng/mL range, making it ideal for trace analysis and impurity profiling.[1]Moderate to Low. Typically requires milligrams of sample for clear signal distinction, though higher field instruments (400 MHz+) improve sensitivity.[1][3]
Resolution Excellent. Baseline separation (Rs > 1.5) is often achievable, allowing for accurate quantification of very high e.e. values (>99%).Variable. Depends on the choice of chiral auxiliary and its interaction with the analyte. Signal overlap can be an issue, especially for complex molecules or low e.e. values.
Sample Prep Moderate. Requires sample dissolution in a suitable mobile phase-compatible solvent and filtration.Minimal for CSAs (direct addition to NMR tube).[4] More involved for CDAs, requiring a reaction, workup, and purification to form diastereomers.[5]
Throughput Moderate. Typical run times are 10-30 minutes per sample.High (with CSA). Analysis can be very rapid (<5 minutes per sample) once the method is established.[4] Slower if derivatization is needed.
Non-destructive Yes. The sample can be recovered after analysis if necessary.Yes. The sample is fully recoverable after the measurement.
Causality The separation mechanism relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Interactions like hydrogen bonding, π-π stacking, and steric hindrance cause one enantiomer to be retained longer than the other.[6]The chiral auxiliary creates a diastereomeric environment around the enantiomers, causing subtle differences in the electronic shielding of nearby protons or other nuclei. This breaks their magnetic equivalence, resulting in separate, quantifiable signals in the NMR spectrum.[7]

Deep Dive I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric excess determination due to its high resolving power and sensitivity. The core of this technique is the Chiral Stationary Phase (CSP). For aminoketones like the derivatives of 1-(2-amino-4-iodophenyl)ethanone, polysaccharide-based CSPs are exceptionally effective.[8][9][10]

Why Polysaccharide-Based CSPs?

Cellulose and amylose derivatives coated or immobilized on a silica support offer a rich tapestry of chiral recognition sites.[10][11][12] The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding and dipole-dipole interactions, while the helical polymer structure creates chiral grooves and cavities that lead to differential steric interactions with the enantiomers. Studies have shown that cellulose derivatives often exhibit higher enantioselectivity for β-aminoketones compared to their amylose counterparts.[8][9]

The use of immobilized polysaccharide CSPs is a significant advancement, as they are covalently bonded to the silica. This makes them robust and compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity.[10][12]

Workflow for Chiral HPLC Method Development

The process of developing a robust chiral HPLC method is systematic. It begins with screening different CSPs and mobile phases to find initial conditions that show some separation, followed by optimization to achieve baseline resolution.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Start with Racemic Sample Screen_CSP Screen Primary CSPs (e.g., Cellulose & Amylose derivatives) Start->Screen_CSP Screen_MP Test Mobile Phases (Normal & Polar Organic) Screen_CSP->Screen_MP Check_Sep Separation Observed? Screen_MP->Check_Sep Check_Sep->Screen_CSP No, try different CSPs Optimize_MP Optimize Mobile Phase (Adjust solvent ratio, additive) Check_Sep->Optimize_MP Yes Optimize_Flow Optimize Flow Rate & Temperature Optimize_MP->Optimize_Flow Check_Res Resolution > 1.5? Tailing Factor 0.8-1.5? Optimize_Flow->Check_Res Check_Res->Optimize_MP No Validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision) Check_Res->Validation Yes End Routine Analysis Complete Validation->End

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Chiral HPLC
  • Column Selection: Begin with a high-performance polysaccharide-based CSP. A good starting point is a column like Lux® Cellulose-2 or Chiralcel® OD-H.

  • Sample Preparation: Dissolve approximately 1 mg of the 1-(2-amino-4-iodophenyl)ethanone derivative in 1 mL of the mobile phase or a compatible solvent (e.g., ethanol/hexane mixture). Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of n-Hexane and an alcohol modifier (Isopropanol or Ethanol), e.g., 90:10 (v/v) Hexane:IPA.[9]

    • For basic compounds like the target amine, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[13]

    • Column Temperature: 25 °C.

    • Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL.[1]

  • Data Analysis:

    • Record the chromatogram. If separation is observed, integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(|Area1 - Area2|) / (Area1 + Area2)] * 100

  • Optimization: If separation is not baseline (Resolution, Rs < 1.5), systematically adjust the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but can affect selectivity.

Deep Dive II: NMR Spectroscopy

NMR spectroscopy offers a rapid, non-destructive alternative for ee determination.[1] It does not require physical separation but relies on creating a diastereomeric environment in situ.

Method 1: Chiral Solvating Agents (CSAs)

This is the simplest NMR method. A chiral solvating agent is added directly to an NMR tube containing the analyte. The CSA forms weak, transient, and rapidly exchanging diastereomeric complexes with the enantiomers. This interaction leads to small but measurable differences in the chemical shifts (Δδ) of specific protons in the enantiomers, allowing for their distinct integration.[7] For amines, common CSAs include BINOL derivatives or (R)-(-)-Mandelic acid.[4]

Causality of Signal Splitting: The CSA's aromatic rings or other anisotropic groups induce a differential magnetic field on the nearby protons of the two enantiomers due to their distinct spatial orientations within the transient complex. Protons closer to the shielding or deshielding zones of the CSA will experience different chemical shifts.

Method 2: Chiral Derivatizing Agents (CDAs)

When CSAs fail to provide adequate resolution, a chiral derivatizing agent can be used. This involves a chemical reaction between the analyte and an enantiomerically pure CDA to form a stable pair of diastereomers.[14] Since diastereomers have different physical properties, their NMR signals are typically well-separated.

For the primary amine in 1-(2-amino-4-iodophenyl)ethanone, a classic CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl).[5][15][16] The reaction forms stable Mosher amides.

Expertise in Action: The key advantage here is that the resulting diastereomers often exhibit large chemical shift differences, making quantification straightforward. However, this method is destructive and requires the reaction to go to 100% completion to ensure that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.[14] Any kinetic resolution during an incomplete reaction will lead to erroneous ee values.[14]

Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Amide Formation)
  • Reaction Setup: In a dry vial, dissolve ~5 mg of the chiral 1-(2-amino-4-iodophenyl)ethanone derivative and a small crystal of DMAP (4-dimethylaminopyridine) in 0.7 mL of dry deuterated chloroform (CDCl₃) or deuterated pyridine.

  • Derivatization: Add 1.1 equivalents of enantiomerically pure (R)-(-)-MTPA-Cl (Mosher's acid chloride).[15] Cap the vial and let it react at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS if necessary).

  • Analysis: Transfer the reaction mixture directly to an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

  • Data Analysis:

    • Identify a well-resolved, non-overlapping proton signal that is split into two distinct peaks, one for each diastereomer. Protons close to the newly formed chiral center (e.g., the methine proton of the ethanone moiety) are often good candidates.

    • Carefully integrate the two signals (Integral1 and Integral2).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(|Integral1 - Integral2|) / (Integral1 + Integral2)] * 100

Workflow for NMR-Based Enantiomeric Excess Determination

G cluster_cda CDA Pathway (If CSA Fails) Start Start with Enantioenriched Sample Prep_Sample Dissolve ~5mg Analyte in 0.6mL CDCl3 in NMR Tube Start->Prep_Sample Try_CSA Add Chiral Solvating Agent (CSA) (e.g., (S)-BINOL) Prep_Sample->Try_CSA Acquire_NMR1 Acquire 1H NMR Spectrum Try_CSA->Acquire_NMR1 Check_Split1 Baseline Signal Splitting? Acquire_NMR1->Check_Split1 Quantify Integrate Signals & Calculate e.e. Check_Split1->Quantify Yes React_CDA React Analyte with CDA (e.g., Mosher's Acid Chloride) Check_Split1->React_CDA No End Analysis Complete Quantify->End Acquire_NMR2 Acquire 1H NMR Spectrum React_CDA->Acquire_NMR2 Check_Split2 Distinct Diastereomer Signals? Acquire_NMR2->Check_Split2 Check_Split2->Quantify Yes Check_Split2->End No (Method Fails)

Caption: Decision workflow for NMR-based e.e. determination.

Conclusion and Recommendations

For the routine, high-sensitivity quality control of 1-(2-amino-4-iodophenyl)ethanone derivatives, Chiral HPLC is the superior method. Its ability to achieve baseline separation provides unmatched accuracy for high e.e. values and is essential for regulatory submissions where method validation is paramount.[17][18]

NMR spectroscopy , particularly with chiral solvating agents, serves as an excellent high-throughput screening tool. It is incredibly fast, requires minimal sample preparation, and is non-destructive, making it ideal for quickly assessing the outcome of asymmetric reactions during process development or in an academic research setting. When CSA methods are insufficient, derivatization with agents like Mosher's acid chloride provides a robust, albeit more labor-intensive, alternative.

Ultimately, the most effective strategy often involves using both techniques synergistically: NMR for rapid, initial screening and HPLC for rigorous, validated quantification of the final product. This dual approach ensures both efficiency in development and confidence in the final product's stereochemical integrity.

References

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed, [Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. ResearchGate, [Link]

  • NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mex. Marcel Dekker, Inc., [Link]

  • Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. PubMed, [Link]

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Semantic Scholar, [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Royal Society of Chemistry, [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate, [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed, [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Royal Society of Chemistry, [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen, [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate, [Link]

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Royal Society of Chemistry, [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications, [Link]

  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex, [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC, [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications, [Link]

  • Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed, [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive, [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ERIC, [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed, [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. onlinelibrary.wiley.com, [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP, [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Spectroscopy Online, [Link]

  • Mosher's Acid - The Retort. The Retort, [Link]

  • Analytical Method Validation for Biopharmaceuticals. IntechOpen, [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Amino-4-iodophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides an in-depth operational plan for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides an in-depth operational plan for the safe use of 1-(2-Amino-4-iodophenyl)ethanone, a compound with potential applications in pharmaceutical and chemical synthesis. As a substituted aniline, it warrants careful handling due to the potential hazards associated with this class of compounds. This document will detail the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to ensure the safety of laboratory personnel and the integrity of the research.

Hazard Analysis of 1-(2-Amino-4-iodophenyl)ethanone

  • Aniline and its Derivatives : Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[1] They are also potential skin sensitizers, irritants, and may have mutagenic or carcinogenic properties.[1]

  • Iodinated Compounds : Iodinated aromatic compounds can be irritants to the skin, eyes, and respiratory tract.[2][3]

  • Acetophenone : Acetophenone is generally considered to be of low toxicity, but can cause irritation to the eyes and skin.

Based on these structural alerts, 1-(2-Amino-4-iodophenyl)ethanone should be handled as a compound that is potentially toxic, a skin and eye irritant, and a potential sensitizer. Therefore, a stringent PPE protocol is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 1-(2-Amino-4-iodophenyl)ethanone. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (or N100) particulate filter- Chemical splash goggles (if not using a full-face respirator)- Double-gloving (nitrile or neoprene)- Lab coat- Closed-toe shoesTo prevent inhalation of fine particles and to protect eyes and skin from accidental contact.
Dissolving and Solution Handling - Chemical fume hood- Chemical splash goggles- Nitrile or neoprene gloves- Lab coat- Closed-toe shoesTo control exposure to vapors and to protect against splashes.
Reaction Setup and Monitoring - Chemical fume hood- Chemical splash goggles- Nitrile or neoprene gloves- Lab coat- Closed-toe shoesTo contain any potential reaction off-gassing and to protect from splashes.
Work-up and Purification - Chemical fume hood- Chemical splash goggles- Nitrile or neoprene gloves- Lab coat- Closed-toe shoesTo manage exposure to the compound in various solvents and during transfer steps.
Spill Cleanup - Full-face respirator with combination organic vapor/P100 cartridges- Chemical splash goggles (if not using a full-face respirator)- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron or coveralls- Chemical-resistant bootsTo provide maximum protection during a high-exposure event.

Glove Selection Rationale:

While nitrile gloves are commonly used in laboratories, for aniline and its derivatives, they may offer only short-term protection.[1] For prolonged handling or in the case of a spill, more robust gloves like neoprene or butyl rubber are recommended.[4] Double-gloving is a prudent practice to minimize the risk of exposure from a single glove failure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 1-(2-Amino-4-iodophenyl)ethanone is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

Handling Procedures

All handling of 1-(2-Amino-4-iodophenyl)ethanone should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][5]

Step-by-Step Handling Protocol:

  • Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents.[5]

  • Donning PPE : Put on a lab coat, followed by safety goggles and gloves. If weighing the solid, don a respirator.

  • Weighing : Carefully weigh the desired amount of the solid in a tared container inside the chemical fume hood.

  • Dissolution : Add the solvent to the solid in a controlled manner to avoid splashing.

  • Reaction : Conduct the reaction in a closed system or under a reflux condenser within the fume hood.

  • Post-Handling : After handling, remove gloves and wash hands thoroughly with soap and water.[5] Decontaminate all surfaces and equipment.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate : Immediately evacuate all non-essential personnel from the area.[6]

  • Ventilate : Ensure the area is well-ventilated.

  • PPE : Don the appropriate spill response PPE as outlined in the table above.

  • Containment : For a solid spill, carefully sweep up the material and place it in a labeled, sealed container for disposal.[7] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.[8]

  • Decontamination : Clean the spill area with an appropriate solvent and then with soap and water.

  • Reporting : Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan

All waste containing 1-(2-Amino-4-iodophenyl)ethanone must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated gloves and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste : Collect all liquid waste in a compatible, labeled waste container. Do not pour any waste down the drain.[6]

  • Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[6]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 1-(2-Amino-4-iodophenyl)ethanone.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Operation Type cluster_2 Personal Protective Equipment (PPE) cluster_3 Action Start Start: Handling 1-(2-Amino-4-iodophenyl)ethanone AssessOperation Assess the Nature of the Operation Start->AssessOperation Weighing Weighing Solid AssessOperation->Weighing Solid Form Dissolving Dissolving/Solution Handling AssessOperation->Dissolving Liquid Form Reaction Reaction/Work-up AssessOperation->Reaction In-Process Spill Spill Cleanup AssessOperation->Spill Accident PPE_Weighing Full-face Respirator (P100) Chemical Goggles Double Gloves Lab Coat Weighing->PPE_Weighing PPE_Liquid Fume Hood Chemical Goggles Nitrile/Neoprene Gloves Lab Coat Dissolving->PPE_Liquid Reaction->PPE_Liquid PPE_Spill Full-face Respirator (Organic Vapor/P100) Heavy-duty Gloves Chemical Apron/Coveralls Spill->PPE_Spill Proceed Proceed with Caution PPE_Weighing->Proceed PPE_Liquid->Proceed PPE_Spill->Proceed

Caption: PPE selection workflow for handling 1-(2-Amino-4-iodophenyl)ethanone.

By adhering to this comprehensive guide, researchers can significantly minimize the risks associated with handling 1-(2-Amino-4-iodophenyl)ethanone, fostering a culture of safety and responsibility in the laboratory.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
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  • MilliporeSigma. (2025, November 6). Safety Data Sheet: Ethanone, 1-(3-iodophenyl)-.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, Santa Barbara. (n.d.). Aniline Safety.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: 4-Aminoacetophenone.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • BLDpharm. (n.d.). 1-(2-Amino-4-iodophenyl)ethanone.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: Ethanone, 1-(2-aminophenyl)-.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2'-Aminoacetophenone.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Scribd. (n.d.). Aniline.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(4-Iodophenyl)piperidin-2-one.
  • Organic Syntheses. (2007). Working with Hazardous Chemicals.
  • PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one.
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